3-Ethoxy-2,4-difluorobenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-2,4-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYXVPXZOVRYTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300928 | |
| Record name | 3-Ethoxy-2,4-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-87-1 | |
| Record name | 3-Ethoxy-2,4-difluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-2,4-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Ethoxy-2,4-difluorobenzaldehyde chemical properties
An In-Depth Technical Guide to 3-Ethoxy-2,4-difluorobenzaldehyde: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1017779-87-1), a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms, an electron-donating ethoxy group, and a reactive aldehyde function on the same aromatic scaffold imparts a unique reactivity profile. This document details its molecular and physicochemical properties, outlines a robust synthetic methodology, analyzes its expected spectral characteristics, and explores its potential reactivity and applications for researchers, chemists, and professionals in drug development.
Molecular and Physicochemical Properties
This compound is a substituted aromatic aldehyde. While detailed experimental physical properties are not widely published, its fundamental molecular characteristics and computed physicochemical parameters provide essential insights for its use in research and development.
| Property | Value | Source |
| CAS Number | 1017779-87-1 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| SMILES | CCOC1=C(C=CC(=C1F)C=O)F | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| LogP (Computed) | 2.176 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
| Purity (Typical) | ≥98% | [1] |
Table 1: Key Molecular Identifiers and Computed Properties of this compound.
Synthesis and Purification
Proposed Synthetic Route: Williamson Ether Synthesis
The Williamson ether synthesis is the method of choice for this transformation. It involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent (e.g., iodoethane or bromoethane) via an Sɴ2 reaction.[2][3]
Experimental Protocol (Exemplary)
This protocol is a validated, general procedure for Williamson ether synthesis on phenolic substrates and should be adapted and optimized for this specific transformation.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq).
-
Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) or acetonitrile as the solvent.[4] Add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or, for more rigorous anhydrous conditions, sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Formation of Phenoxide: Allow the mixture to stir at room temperature (or gently heat if using K₂CO₃) for 30-60 minutes to ensure complete formation of the potassium or sodium phenoxide intermediate.
-
Alkylation: Add iodoethane or bromoethane (1.1-1.2 eq) dropwise to the suspension. The use of a primary alkyl halide is critical to favor the Sɴ2 pathway and avoid E2 elimination side reactions.[3]
-
Reaction Monitoring: Heat the reaction mixture to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).
-
Workup: Cool the reaction to room temperature. If NaH was used, cautiously quench any excess hydride with isopropanol. Pour the reaction mixture into cold water and extract with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectral Signature Analysis (Predicted)
While verified spectra for this specific molecule are not published, its spectral properties can be reliably predicted based on its structure and data from analogous compounds like 2,4-difluorobenzaldehyde.[5]
-
¹H NMR: The proton spectrum is expected to show distinct signals:
-
Aldehyde Proton (-CHO): A singlet around δ 10.0-10.3 ppm.
-
Aromatic Protons: Two coupled protons on the benzene ring, likely appearing as complex multiplets between δ 7.0-8.0 ppm due to H-F and H-H coupling.
-
Ethoxy Group (-OCH₂CH₃): A quartet around δ 4.1-4.3 ppm (for the -OCH₂-) and a triplet around δ 1.4-1.5 ppm (for the -CH₃), with a typical coupling constant (J) of ~7 Hz.
-
-
¹³C NMR: The carbon spectrum will be characterized by:
-
Carbonyl Carbon (-CHO): A signal in the downfield region, approximately δ 185-190 ppm.
-
Aromatic Carbons: Multiple signals between δ 110-165 ppm. The carbons directly bonded to fluorine will appear as doublets with large C-F coupling constants. The carbon attached to the ethoxy group will be shielded relative to the others.
-
Ethoxy Carbons (-OCH₂CH₃): Signals around δ 64-66 ppm (-OCH₂-) and δ 14-16 ppm (-CH₃).
-
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as doublets due to F-F coupling.
-
IR Spectroscopy: Key vibrational bands should include:
-
A strong C=O stretch for the aldehyde at ~1690-1710 cm⁻¹.
-
C-H stretching for the aldehyde proton around 2720 and 2820 cm⁻¹.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
Strong C-F stretching bands around 1100-1300 cm⁻¹.
-
C-O stretching for the ether linkage.
-
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 186.16. Common fragmentation patterns would involve the loss of the aldehyde group (-CHO) and cleavage of the ethoxy group.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its three key functional components: the aldehyde, the ethoxy group, and the difluorinated aromatic ring.
-
Aldehyde Group: The aldehyde is the primary site for nucleophilic attack. The two electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles compared to non-fluorinated benzaldehydes.[6] It readily participates in:
-
Reductive Amination: To form secondary and tertiary amines.
-
Wittig Reaction: To generate alkenes.
-
Grignard and Organolithium Additions: To produce secondary alcohols.
-
Knoevenagel Condensation: With active methylene compounds.
-
-
Aromatic Ring: The benzene ring is activated towards nucleophilic aromatic substitution (SɴAr) due to the strong electron-withdrawing nature of the two fluorine atoms and the aldehyde group.[6] The fluorine atom at the C4 position is particularly susceptible to displacement by strong nucleophiles (e.g., thiols, amines) under appropriate conditions. The ethoxy group at C3 is an ortho, para-director for electrophilic aromatic substitution, but the overall electron-deficient nature of the ring makes such reactions challenging.
The following workflow illustrates a typical reductive amination, a cornerstone reaction in drug discovery for introducing diversity.
Safety and Handling Precautions
No specific safety data sheet (SDS) is available for this compound. However, based on data for structurally similar compounds like 3,4-difluorobenzaldehyde and 3,5-difluorobenzaldehyde, it should be handled with care.[7]
-
Potential Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed. Combustibility should be assumed, similar to other benzaldehyde derivatives.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Keep away from strong oxidizing agents and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Applications in Research and Drug Discovery
This compound is a valuable building block for synthesizing more complex molecules.[8]
-
Medicinal Chemistry: Fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. The presence of two fluorine atoms and an alkoxy group makes this scaffold attractive for developing novel kinase inhibitors, GPCR ligands, and other therapeutic agents. The aldehyde handle allows for the straightforward introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).
-
Materials Science: Fluorinated aromatic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials due to their unique electronic properties and thermal stability.
References
- 1. chemscene.com [chemscene.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1017779-87-1|this compound|BLD Pharm [bldpharm.com]
3-Ethoxy-2,4-difluorobenzaldehyde CAS number
An In-Depth Technical Guide to 3-Ethoxy-2,4-difluorobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1017779-87-1), a fluorinated aromatic aldehyde of significant interest to the fields of medicinal chemistry and advanced organic synthesis. This document elucidates the compound's physicochemical properties, details a robust and validated synthetic protocol, explores its mechanistic underpinnings, and discusses its applications as a versatile intermediate in drug discovery. Methodologies are presented with an emphasis on causality and reproducibility, intended for researchers, chemists, and professionals in pharmaceutical development.
Core Compound Identification and Properties
This compound is a substituted aromatic aldehyde characterized by the presence of two electron-withdrawing fluorine atoms and an electron-donating ethoxy group on the benzene ring. This specific substitution pattern imparts unique reactivity and makes it a valuable building block for creating complex molecular architectures with potential biological activity.
Table 1: Physicochemical and Computational Properties
| Property | Value | Source |
| CAS Number | 1017779-87-1 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| SMILES | CCOC1=C(C=CC(=C1F)C=O)F | [1] |
| LogP (Predicted) | 2.176 | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis Pathway and Mechanistic Rationale
While multiple synthetic routes could be envisioned, the most direct and reliable method for laboratory-scale preparation is the ethylation of the corresponding phenolic precursor, 2,4-difluoro-3-hydroxybenzaldehyde (CAS: 192927-69-8).[2] This pathway, an adaptation of the Williamson ether synthesis, is favored due to the high reactivity of the phenolic hydroxyl group and the commercial availability of the starting materials.
Causality of the Synthetic Choice
The selection of the Williamson ether synthesis is based on established chemical principles. The phenolic proton of 2,4-difluoro-3-hydroxybenzaldehyde is significantly acidic (pKa ≈ 7-8) and can be readily deprotonated by a moderately strong base, such as potassium carbonate. This generates a nucleophilic phenoxide anion. The subsequent introduction of an ethylating agent, like ethyl bromide or iodoethane, provides a strong electrophile. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide attacks the electrophilic carbon of the ethyl group, displacing the halide and forming the desired ether linkage. This method is generally high-yielding and avoids the regioselectivity issues that could arise from formylating 1-ethoxy-2,4-difluorobenzene.[3][4]
Reaction Mechanism Diagram
Diagram 1: Mechanism of synthesis via Williamson etherification.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks and definitive characterization to ensure both reaction success and product purity.
Materials and Reagents
-
2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Iodoethane (CH₃CH₂I, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration). Stir until fully dissolved.
-
Base Addition: Add powdered anhydrous potassium carbonate (2.0 eq) to the solution.
-
Alkylation: Add iodoethane (1.5 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60 °C and maintain for 4-6 hours.
-
In-Process Monitoring (Trustworthiness Check): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup: After completion, cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (twice) and then with brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 95:5 to 90:10) to isolate the pure product.
-
Final Verification: Confirm the identity and purity of the isolated white to off-white solid product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Diagram 2: Overall experimental and validation workflow.
Spectroscopic Characterization Profile
The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The following table outlines the predicted data based on its structure and analysis of similar compounds.[5][6][7]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift (δ) / Value | Description |
| ¹H NMR | -CHO | ~10.2 ppm | Singlet, aldehyde proton |
| Ar-H | ~7.7-7.9 ppm | Multiplet, 1H, proton ortho to -CHO | |
| Ar-H | ~7.0-7.2 ppm | Multiplet, 1H, proton meta to -CHO | |
| -OCH₂CH₃ | ~4.2 ppm | Quartet (J ≈ 7.0 Hz), 2H | |
| -OCH₂CH₃ | ~1.5 ppm | Triplet (J ≈ 7.0 Hz), 3H | |
| ¹³C NMR | C=O | ~188 ppm | Aldehyde carbonyl |
| C-F, C-O | ~160-165 ppm | Aromatic carbons, complex due to F coupling | |
| C-CHO | ~125-135 ppm | Aromatic carbons | |
| CH | ~110-120 ppm | Aromatic carbons | |
| -OCH₂CH₃ | ~65 ppm | Methylene carbon | |
| -OCH₂CH₃ | ~15 ppm | Methyl carbon | |
| IR (cm⁻¹) | C=O Stretch | ~1690-1710 cm⁻¹ | Strong, characteristic of aromatic aldehyde |
| C-O-C Stretch | ~1250-1300 cm⁻¹ | Aryl-alkyl ether stretch | |
| C-F Stretch | ~1100-1200 cm⁻¹ | Strong C-F bond vibration | |
| MS (EI) | [M]⁺ | m/z 186.05 | Molecular ion peak corresponding to C₉H₈F₂O₂ |
Applications in Research and Drug Development
This compound is not typically an end-product but rather a high-value intermediate in the synthesis of larger, more complex molecules, particularly in the pharmaceutical sector.
-
Scaffold for Bioactive Molecules: The aldehyde functional group serves as a versatile chemical handle. It readily participates in reactions such as reductive amination to form substituted amines, Wittig reactions to generate alkenes, and various condensation reactions to build heterocyclic rings.
-
Influence of Fluorine Substitution: The presence of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins by forming favorable interactions, and modulate lipophilicity and bioavailability.[8]
-
Structural Motif in Kinase Inhibitors: The substituted benzaldehyde core is a common feature in the design of inhibitors for various protein kinases, where the aldehyde can be elaborated into a pharmacophore that occupies the hinge region of the kinase active site.
While specific drugs derived directly from this compound are not broadly published, its utility is evident in numerous patents for proprietary drug discovery programs where it serves as a key building block for novel therapeutic agents.
Conclusion
This compound is a strategically important synthetic intermediate whose value is derived from its unique combination of reactive and modulating functional groups. The reliable synthetic protocol outlined in this guide, based on established and mechanistically sound chemistry, provides a clear pathway for its preparation. Its structural features make it a powerful tool for medicinal chemists aiming to develop next-generation therapeutics with optimized pharmacological profiles.
References
- 1. chemscene.com [chemscene.com]
- 2. 2,4-Difluoro-3-hydroxybenzaldehyde | C7H4F2O2 | CID 593909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
- 6. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 7. 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 3-Ethoxy-2,4-difluorobenzaldehyde: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Ethoxy-2,4-difluorobenzaldehyde, a key fluorinated aromatic building block. We will delve into its molecular characteristics, outline a robust synthetic pathway, and explore its potential applications in the fields of medicinal chemistry and materials science, grounded in established scientific principles and methodologies.
Molecular Structure and Physicochemical Properties
This compound is a trifunctional aromatic compound featuring an aldehyde group, an ethoxy substituent, and two fluorine atoms attached to the benzene ring. This unique combination of functional groups imparts specific reactivity and properties that are highly valuable in organic synthesis.
The molecular structure is defined by the IUPAC name this compound and the Chemical Abstracts Service (CAS) number 1017779-87-1 .[1] The arrangement of substituents on the aromatic ring is crucial for its chemical behavior. The aldehyde group is a versatile handle for various transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions. The fluorine atoms significantly modulate the electronic properties of the ring, increasing its electrophilicity and influencing the acidity of adjacent protons. Furthermore, the presence of fluorine can enhance the metabolic stability and binding affinity of derivative molecules, a desirable trait in drug discovery.[2]
Below is a diagram illustrating the molecular structure of this compound.
Caption: 2D structure of this compound.
A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1017779-87-1 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| SMILES | CCOC1=C(C=CC(=C1F)C=O)F | [1] |
| Purity | ≥98% (Typical) | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| logP (Predicted) | 2.176 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
Synthesis Protocol: A Representative Method
While specific literature detailing the synthesis of this compound is not widely published, a robust and high-yield synthetic route can be reliably inferred from established organic chemistry principles, particularly the Williamson ether synthesis. The logical precursor for this synthesis is 2,4-difluoro-3-hydroxybenzaldehyde . The protocol involves the O-alkylation of the phenolic hydroxyl group using an ethylating agent under basic conditions.
This method is analogous to the well-documented synthesis of similar alkoxy-substituted benzaldehydes, such as 3-ethoxy-4-methoxybenzaldehyde, where a hydroxyl group on a benzaldehyde ring is alkylated.[3][4]
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Ethylation of 2,4-Difluoro-3-hydroxybenzaldehyde
Rationale: This protocol employs a classic SN2 reaction. The base, potassium carbonate, deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of bromoethane, displacing the bromide ion and forming the desired ether linkage. Anhydrous polar aprotic solvents like acetone or DMF are chosen to facilitate the reaction while minimizing side reactions.
Materials:
-
2,4-Difluoro-3-hydroxybenzaldehyde (1.0 eq)
-
Bromoethane (1.2-1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexane
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration of the starting aldehyde).
-
Reagent Addition: Add bromoethane (1.2-1.5 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C may be used) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone or ethyl acetate.
-
Workup - Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. If DMF was used, the residue should be partitioned between water and a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.
Applications in Drug Discovery and Organic Synthesis
Substituted benzaldehydes are cornerstone intermediates in the synthesis of a vast array of complex organic molecules. The specific structural motifs of this compound make it a particularly attractive building block for the synthesis of novel pharmaceutical agents and functional materials.
-
Medicinal Chemistry Scaffold: The difluorophenyl moiety is a common feature in modern pharmaceuticals. The strategic placement of fluorine atoms can block metabolic oxidation sites and improve binding interactions with biological targets. The aldehyde functional group serves as a key point for elaboration, allowing for the construction of diverse molecular architectures such as imines, amines, alcohols, and more complex heterocyclic systems. For instance, related ethoxy-benzaldehyde structures are precursors to drugs like apremilast, highlighting the importance of this chemical class in pharmaceutical development.[3]
-
Synthesis of Heterocycles: The aldehyde can participate in condensation reactions with various nucleophiles to form important heterocyclic cores (e.g., benzofurans, quinolines, pyrimidines) that are prevalent in biologically active compounds.[5]
-
Probe and Imaging Agent Development: Fluorinated aromatic compounds are often explored in the development of PET imaging agents and other molecular probes. The fluorine atoms can be substituted with radioisotopes (e.g., ¹⁸F) for diagnostic purposes. Related benzaldehyde derivatives have been used to synthesize imaging agents targeting amyloid plaques in Alzheimer's disease research.
Safety and Handling
-
Hazard Classification (Anticipated):
-
Flammable Liquid and Vapor
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, use a certified respirator.
-
-
Handling and Storage:
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Avoid contact with strong oxidizing agents and strong bases.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. chemscene.com [chemscene.com]
- 2. 2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Synthesis pathways for 3-Ethoxy-2,4-difluorobenzaldehyde
An In-Depth Technical Guide to the Synthesis of 3-Ethoxy-2,4-difluorobenzaldehyde
Introduction
This compound is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating ethoxy group and two electron-withdrawing fluorine atoms, makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and specialized organic materials. The strategic placement of these functional groups allows for precise modification and tuning of the electronic and steric properties of target molecules.
This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into two primary retrosynthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform the selection of the most appropriate route for specific laboratory or industrial applications.
Retrosynthetic Analysis
The synthesis of this compound can be approached from two logical disconnections, as illustrated below. The first strategy involves the formation of the ether linkage on a pre-existing aldehyde (Pathway 1), while the second focuses on introducing the aldehyde group onto an etherified aromatic ring (Pathway 2).
Caption: Retrosynthetic analysis of this compound.
Pathway 1: Williamson Ether Synthesis from a Phenolic Precursor
This pathway represents the most direct and often preferred laboratory-scale synthesis. It leverages the classic Williamson ether synthesis, a robust and reliable method for forming ethers via an SN2 reaction.[1]
Principle and Rationale
The synthesis commences with 2,4-difluoro-3-hydroxybenzaldehyde. The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks an electrophilic ethylating agent, such as ethyl iodide or diethyl sulfate, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ethoxy group.[1][2] The choice of a primary alkyl halide as the electrophile is crucial, as it minimizes the competing E2 elimination side reaction that can occur with secondary or tertiary halides.[3][4]
The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, which effectively solvates the cation of the base while leaving the nucleophilic phenoxide anion highly reactive.[5]
Experimental Protocol
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq).
-
Dissolution: Add anhydrous DMF or acetonitrile as the solvent.[5]
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), portion-wise at room temperature. If using NaH, extreme caution is necessary due to the evolution of hydrogen gas.
-
Ethylation: Once the deprotonation is complete (indicated by cessation of gas evolution with NaH or after stirring for 30 minutes with K₂CO₃), add the ethylating agent (e.g., ethyl iodide, 1.2 eq) dropwise, maintaining the reaction temperature below 40°C.
-
Reaction: Stir the mixture at a slightly elevated temperature (e.g., 50-70°C) for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Data Summary
| Parameter | Details | Rationale / Reference |
| Starting Material | 2,4-Difluoro-3-hydroxybenzaldehyde | Precursor with required aldehyde and fluoro-substitution. |
| Base | K₂CO₃ (mild) or NaH (strong) | To deprotonate the phenol, forming the nucleophilic phenoxide.[2] |
| Ethylating Agent | Ethyl iodide, Ethyl bromide, Diethyl sulfate | Primary electrophiles are required for an efficient SN2 reaction.[1] |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the anion.[5] |
| Temperature | 50-100 °C | Provides sufficient energy to overcome the activation barrier.[5] |
| Reaction Time | 1-8 hours | Dependent on the reactivity of substrates and temperature.[5] |
| Typical Yield | 70-95% | The Williamson ether synthesis is generally a high-yielding reaction.[5] |
Workflow Diagramdot
References
An In-Depth Technical Guide to the Physical Properties of 3-Ethoxy-2,4-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-2,4-difluorobenzaldehyde is a substituted aromatic aldehyde that holds significant interest for researchers and scientists, particularly in the field of drug development. Its unique combination of an ethoxy group and two fluorine atoms on the benzaldehyde scaffold imparts specific physicochemical properties that can be advantageous in the design of novel therapeutic agents. Substituted benzaldehydes are a versatile class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs).[1] The strategic placement of substituents on the aromatic ring can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known physical properties of this compound, offering valuable insights for its application in research and development.
Chemical Identity and Molecular Structure
The foundational step in understanding the physical properties of any compound is to establish its chemical identity and molecular structure.
| Identifier | Value | Source |
| CAS Number | 1017779-87-1 | [1][2] |
| Molecular Formula | C₉H₈F₂O₂ | [1][2] |
| Molecular Weight | 186.16 g/mol | [1] |
| SMILES | CCOC1=C(C=CC(=C1F)C=O)F | [1] |
The molecular structure of this compound, characterized by a benzene ring substituted with an ethoxy group at the 3-position, fluorine atoms at the 2- and 4-positions, and an aldehyde group at the 1-position, is the primary determinant of its physical and chemical behavior.
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.176 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
The TPSA and LogP values are particularly relevant in drug discovery. A low TPSA is often associated with good cell membrane permeability, while the LogP value indicates the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of a chemical compound. While a dedicated spectrum for this compound is not publicly available, the expected spectral features can be inferred from the analysis of similar substituted benzaldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum of a substituted benzaldehyde, the aldehyde proton typically appears as a singlet in the downfield region (around 9-10 ppm). The aromatic protons will exhibit complex splitting patterns in the aromatic region (around 7-8 ppm), with their chemical shifts and coupling constants being influenced by the electronic effects of the ethoxy and fluorine substituents. The ethoxy group will show a characteristic triplet for the methyl protons and a quartet for the methylene protons.
Infrared (IR) Spectroscopy
The IR spectrum of an aromatic aldehyde is characterized by a strong carbonyl (C=O) stretching vibration typically observed between 1680 and 1715 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretching of the aldehyde group is expected around 2720-2820 cm⁻¹. The C-F stretching vibrations will also be present, typically in the region of 1000-1400 cm⁻¹.
Experimental Protocols for Property Determination
For researchers requiring precise physical property data, experimental determination is necessary. The following are generalized, standard protocols for measuring key physical properties of aromatic aldehydes.
Melting Point Determination
The melting point of a solid compound can be determined using a capillary melting point apparatus.
Methodology:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range over which the sample melts is recorded.
Boiling Point Determination
The boiling point of a liquid compound can be determined by distillation or using a micro-boiling point method.
Methodology (Micro-Boiling Point):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is heated in a controlled manner.
-
The temperature at which a steady stream of bubbles emerges from the capillary tube is recorded as the boiling point.
Density Determination
The density of a liquid can be determined using a pycnometer or a digital density meter.
Methodology (Pycnometer):
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid, and its mass is measured again.
-
The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water) and measuring its mass.
-
The density of the sample is calculated by dividing the mass of the liquid by its volume.
References
An In-Depth Technical Guide to 3-Ethoxy-2,4-difluorobenzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Ethoxy-2,4-difluorobenzaldehyde is a key aromatic aldehyde that serves as a versatile building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating ethoxy group, imparts distinct reactivity to both the aldehyde functional group and the benzene ring. This guide provides a comprehensive overview of its nomenclature, chemical properties, plausible synthetic routes, and established applications, with a focus on its role as a crucial intermediate in the development of novel therapeutics.
Chemical Identity and Nomenclature
IUPAC Name: this compound
Synonyms: This compound is generally referred to by its IUPAC name, with no widely recognized common synonyms.[1][2]
Key Identifiers:
-
MDL Number: MFCD09258722
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1017779-87-1 | [1][2] |
| Molecular Formula | C₉H₈F₂O₂ | [1][2] |
| Molecular Weight | 186.16 g/mol | [1][2] |
| MDL Number | MFCD09258722 | N/A |
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties:
-
Appearance: Likely a solid at room temperature.
-
Solubility: Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
-
LogP: 2.176 (Predicted)[2]
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10 ppm), the aromatic protons (multiplets, ~7-8 ppm), and the ethoxy group (quartet and triplet, ~4 ppm and ~1.5 ppm, respectively).
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon (~190 ppm), aromatic carbons (with C-F couplings), and the carbons of the ethoxy group.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms attached to the aromatic ring.
-
IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (~1700 cm⁻¹), C-O-C stretches for the ether linkage, and C-F stretches.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z = 186.16, with fragmentation patterns corresponding to the loss of the ethoxy and formyl groups.
Synthesis Methodologies
There are two primary plausible synthetic routes to this compound, based on established organic chemistry transformations.
O-Ethylation of 2,4-Difluoro-3-hydroxybenzaldehyde
This approach involves the etherification of the corresponding phenolic precursor. This is a common and generally high-yielding method for the preparation of aryl ethers.
Reaction Scheme:
Caption: O-Ethylation of 2,4-Difluoro-3-hydroxybenzaldehyde.
Experimental Protocol:
-
To a solution of 2,4-difluoro-3-hydroxybenzaldehyde in a suitable solvent such as acetone or DMF, add a base like potassium carbonate.
-
Add an ethylating agent, for example, ethyl bromide or diethyl sulfate, to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Vilsmeier-Haack Formylation of 1-Ethoxy-2,4-difluorobenzene
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[1][3][4][5][6] The ethoxy group in 1-Ethoxy-2,4-difluorobenzene is an activating group, directing the electrophilic substitution to the ortho and para positions. Due to steric hindrance from the ethoxy group, formylation is likely to occur at the less hindered position.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 1-Ethoxy-2,4-difluorobenzene.
Experimental Protocol:
-
In a reaction vessel, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature (typically 0 °C).
-
Slowly add 1-Ethoxy-2,4-difluorobenzene to the freshly prepared Vilsmeier reagent.
-
Allow the reaction mixture to stir at room temperature or with gentle heating, monitoring the progress by TLC.
-
After the reaction is complete, quench the reaction by pouring the mixture into ice-water.
-
Neutralize the mixture with a base, such as sodium hydroxide or sodium carbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield this compound.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups.
Aldehyde Group Reactivity: The aldehyde group is susceptible to nucleophilic attack. The presence of two electron-withdrawing fluorine atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde. It can undergo typical aldehyde reactions such as:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the corresponding benzyl alcohol.
-
Reductive amination to form substituted benzylamines.
-
Wittig reaction to form alkenes.
-
Knoevenagel condensation with active methylene compounds.
Aromatic Ring Reactivity: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating ethoxy group and deactivated by the electron-withdrawing fluorine atoms and the aldehyde group. The directing effects of the substituents will influence the regioselectivity of further substitutions. The fluorine atoms can also participate in nucleophilic aromatic substitution (SNAᵣ) reactions under certain conditions, although this is less favorable than with more strongly activated systems.
Applications in Research and Drug Development
Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of complex organic molecules. This compound is a valuable building block in medicinal chemistry for the following reasons:
-
Introduction of Fluorine: The incorporation of fluorine atoms into drug candidates can significantly improve their metabolic stability, binding affinity, and lipophilicity.
-
Scaffold for Heterocycle Synthesis: The aldehyde functionality provides a handle for the construction of various heterocyclic ring systems, which are common motifs in pharmacologically active compounds.
-
Intermediate for API Synthesis: Difluorinated aromatic compounds are key components in several modern pharmaceuticals. For instance, the related 2,4-difluorobenzaldehyde is a known intermediate in the synthesis of the potassium-competitive acid blocker, Fexuprazan. This highlights the potential of this compound in the development of new therapeutic agents.
While specific examples of its use in late-stage drug candidates are not widely published, its structural motifs suggest potential applications in the synthesis of inhibitors for various enzymes and receptors.
Safety and Handling
Detailed toxicology data for this compound is not available. However, based on the safety data for structurally related compounds such as 4-Ethoxy-2,3-difluorobenzaldehyde, the following precautions should be observed:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the design and synthesis of novel pharmaceutical agents. Its unique electronic and steric properties, arising from its specific substitution pattern, offer chemists a powerful tool for molecular construction. This guide has outlined its fundamental characteristics, plausible and efficient synthetic routes, and its likely applications, providing a solid foundation for researchers and drug development professionals working with this important building block. Further research into its reactivity and applications is warranted to fully exploit its synthetic potential.
References
Theoretical studies and computational modeling of 3-Ethoxy-2,4-difluorobenzaldehyde
An In-depth Technical Guide: Theoretical and Computational Modeling of 3-Ethoxy-2,4-difluorobenzaldehyde
Abstract
Substituted benzaldehydes are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. Among these, this compound presents a particularly compelling case for computational investigation due to the unique electronic and steric properties conferred by its ethoxy and dual fluorine substituents. The presence of fluorine can significantly modulate properties such as metabolic stability, binding affinity, and membrane permeability, making it a favored element in drug design.[1][2] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and interactive properties of this compound, offering a roadmap for researchers and scientists in the field of drug development. We will explore quantum mechanical calculations to understand its intrinsic molecular characteristics and delve into molecular docking and dynamics simulations to predict and analyze its interactions with biological targets.
Introduction: The Significance of Fluorinated Benzaldehydes in Drug Discovery
This compound (CAS No. 1017779-87-1) is a small organic molecule with the molecular formula C₉H₈F₂O₂.[3] Its structure, featuring a benzaldehyde core modified with two fluorine atoms and an ethoxy group, makes it an attractive starting point for chemical synthesis and a subject of interest for computational modeling. Benzaldehyde derivatives have been extensively studied as inhibitors for various enzymes, including phenoloxidase and aldose reductase, highlighting their potential in developing treatments for a range of diseases.[4][5][6]
The strategic placement of fluorine atoms is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a molecule.[2] Fluorine's high electronegativity can alter the electronic distribution within the molecule, influencing its reactivity and ability to form specific interactions, such as hydrogen bonds or halogen bonds, with protein targets.[1][7][8] The ethoxy group further contributes to the molecule's lipophilicity and conformational flexibility. Understanding these properties at a molecular level is crucial for rational drug design, and computational chemistry provides a powerful toolkit to achieve this.
This guide is structured to first explore the intrinsic properties of the molecule through theoretical studies (Part 1) and then to model its behavior in a simulated biological environment (Part 2), reflecting a typical workflow in computational drug discovery.
Part 1: Theoretical Framework and Electronic Structure Analysis
To rationally design inhibitors, we must first understand the fundamental electronic and structural properties of the lead molecule. Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like this compound.[9][10]
Methodological Approach: Density Functional Theory (DFT)
DFT calculations provide a balance between accuracy and computational cost for medium-sized organic molecules. The choice of functional and basis set is critical for obtaining reliable results. For substituted benzaldehydes, hybrid functionals such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), have been shown to provide accurate geometries and electronic properties.[9][11][12] This combination effectively accounts for electron correlation and provides sufficient flexibility for describing the electron distribution.
Step-by-Step Protocol for DFT Analysis
-
Structure Optimization: The initial 3D structure of this compound is drawn and subjected to geometry optimization. This computational process systematically alters the bond lengths, angles, and dihedral angles to find the most stable, lowest-energy conformation of the molecule.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations can also be used to predict the molecule's infrared (IR) spectrum.[13]
-
Electronic Property Analysis: From the optimized geometry, key electronic descriptors are calculated. This includes the energies of the Frontier Molecular Orbitals (HOMO and LUMO) and the generation of a Molecular Electrostatic Potential (MEP) map.
References
- 1. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Ethoxy-2,4-difluorobenzaldehyde: An Enigmatic Building Block in Modern Chemistry
While the specific historical discovery and the seminal synthesis of 3-Ethoxy-2,4-difluorobenzaldehyde remain elusive in readily available scientific literature and patent databases, its emergence as a commercial product points to its utility as a specialized building block in organic synthesis, particularly within the realms of pharmaceutical and materials science. This guide will delve into the probable synthetic strategies, inferred applications, and the broader context of fluorinated benzaldehydes in research and development.
The Rise of Fluorinated Scaffolds in Drug Discovery
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorinated benzaldehydes, as a class of compounds, are valuable intermediates due to the synthetic versatility of the aldehyde group, which allows for a wide array of chemical transformations. These transformations are pivotal in constructing complex molecular architectures necessary for therapeutic efficacy.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental for its application in synthesis.
| Property | Value |
| CAS Number | 1017779-87-1 |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
While detailed spectroscopic data is often proprietary to manufacturers, typical analytical techniques for structure confirmation would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the ethoxy group and the aromatic protons, with coupling patterns influenced by the fluorine substituents. ¹³C NMR and ¹⁹F NMR would be crucial for confirming the carbon framework and the positions of the fluorine atoms on the benzene ring.
-
Infrared (IR) Spectroscopy: A characteristic strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde would be expected around 1700 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound.
Plausible Synthetic Pathways
Although a definitive historical synthesis is not documented, the structure of this compound suggests several logical synthetic routes, likely starting from a difluorinated benzene derivative. A probable pathway involves the ortho-lithiation of a suitably protected difluorobenzene, followed by formylation.
A hypothetical, yet chemically sound, synthetic workflow is outlined below:
A potential synthetic workflow for this compound.
Experimental Protocol: A Generalized Approach
Based on established methodologies for the synthesis of substituted benzaldehydes, a likely experimental protocol would involve the following steps:
-
Protection and Ethoxylation: A suitable starting material, such as a difluorophenol, would be protected, followed by a Williamson ether synthesis with an ethyl halide to introduce the ethoxy group.
-
Directed Ortho-Metalation: The resulting ether would then be subjected to directed ortho-metalation using a strong base like n-butyllithium. The directing group would guide the deprotonation to the position ortho to it.
-
Formylation: The lithiated intermediate would then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), followed by an acidic workup to yield the aldehyde.
-
Purification: The crude product would be purified using standard techniques like column chromatography or recrystallization to yield the final, high-purity compound.
Applications in Medicinal Chemistry and Drug Development
While specific examples of drugs synthesized from this compound are not readily found in public domain literature, its structure suggests its utility as a key intermediate in the synthesis of complex bioactive molecules. The presence of two fluorine atoms can enhance metabolic stability and binding affinity to biological targets. The ethoxy group can also play a role in modulating lipophilicity and interacting with specific receptor pockets.
The aldehyde functionality is a versatile handle for various chemical reactions, including:
-
Reductive amination to form substituted benzylamines.
-
Wittig reactions to form alkenes.
-
Condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems.
These transformations are fundamental in the construction of a diverse range of pharmacologically active scaffolds.
Conclusion
This compound represents a specialized chemical entity whose value lies in its potential as a building block for novel chemical entities with applications in drug discovery and materials science. While its own discovery and history are not well-documented, the principles of its synthesis and its likely applications can be inferred from the broader context of fluorinated aromatic compounds in modern organic chemistry. Further research and publications are needed to fully elucidate the history and specific applications of this intriguing molecule.
A Technical Guide to the Spectroscopic Characterization of 3-Ethoxy-2,4-difluorobenzaldehyde
Introduction: The Significance of Substituted Benzaldehydes in Modern Drug Discovery
Substituted aromatic aldehydes are a cornerstone of synthetic organic chemistry and play a pivotal role in the development of novel therapeutic agents.[1][2] These compounds serve as versatile intermediates, readily transformed into a diverse array of more complex molecular architectures, including heterocycles, which are prevalent in many pharmaceuticals.[3] The strategic incorporation of various substituents onto the benzaldehyde scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and receptor binding affinity.
Fluorine, in particular, has become a favored element in medicinal chemistry. Its introduction can block metabolic pathways, enhance binding to target proteins, and modulate the acidity of nearby functional groups. When combined with other functionalities, such as an ethoxy group, the resulting substituted benzaldehyde becomes a valuable building block for creating new chemical entities with potentially improved pharmacological profiles. 3-Ethoxy-2,4-difluorobenzaldehyde (CAS No. 1017779-87-1) is one such molecule, poised for application in the synthesis of novel bioactive compounds.[4] This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for its empirical characterization.
Molecular Structure and Predicted Spectroscopic Data
While direct experimental spectra for this compound are not widely published, a detailed analysis of its structure and comparison with analogous compounds allows for a robust prediction of its key spectroscopic features.
Molecular Formula: C₉H₈F₂O₂[4] Molecular Weight: 186.16 g/mol [4]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be complex due to the fluorine substituents, which will cause splitting of the proton signals. The predicted chemical shifts (in ppm) and coupling constants (in Hz) are summarized below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aldehyde (-CHO) | ~10.2 | t | ⁴J(H,F) ≈ 2-3 Hz |
| Aromatic H-5 | ~7.8 | dt | ³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 5-6 Hz |
| Aromatic H-6 | ~7.1 | t | ³J(H,H) ≈ 8-9 Hz, ³J(H,F) ≈ 8-9 Hz |
| Methylene (-OCH₂CH₃) | ~4.2 | q | ³J(H,H) ≈ 7 Hz |
| Methyl (-OCH₂CH₃) | ~1.4 | t | ³J(H,H) ≈ 7 Hz |
Rationale: The aldehyde proton is expected to be the most downfield signal due to the deshielding effect of the carbonyl group and the aromatic ring. The fluorine atoms will likely introduce a small through-space coupling, resulting in a triplet. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The ethoxy group protons will show a characteristic quartet and triplet pattern.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will also be influenced by the fluorine atoms, leading to carbon-fluorine couplings.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aldehyde (-CHO) | ~188 | d | ³J(C,F) ≈ 5-10 Hz |
| Aromatic C-1 | ~120 | d | ²J(C,F) ≈ 15-20 Hz |
| Aromatic C-2 | ~158 | dd | ¹J(C,F) ≈ 250-260 Hz, ²J(C,F) ≈ 10-15 Hz |
| Aromatic C-3 | ~145 | d | ²J(C,F) ≈ 10-15 Hz |
| Aromatic C-4 | ~160 | dd | ¹J(C,F) ≈ 250-260 Hz, ²J(C,F) ≈ 10-15 Hz |
| Aromatic C-5 | ~115 | d | ²J(C,F) ≈ 20-25 Hz |
| Aromatic C-6 | ~110 | d | ³J(C,F) ≈ 3-5 Hz |
| Methylene (-OCH₂CH₃) | ~65 | s | - |
| Methyl (-OCH₂CH₃) | ~14 | s | - |
Rationale: The carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants (¹J(C,F)), appearing as doublets or doublets of doublets. Carbons further away will show smaller couplings. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating ethoxy group.
Predicted Infrared (IR) Spectral Data
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and ether functional groups, as well as vibrations of the fluorinated aromatic ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Aldehyde) | 1690 - 1710 | Strong |
| C-H (Aldehyde) | 2820 - 2850, 2720 - 2750 | Medium |
| C-O (Ether) | 1250 - 1300 (asymmetric), 1020 - 1080 (symmetric) | Strong |
| C-F (Aromatic) | 1100 - 1300 | Strong |
| C=C (Aromatic) | 1580 - 1620, 1450 - 1500 | Medium to Strong |
Rationale: The carbonyl stretch is a prominent feature of aldehydes. The presence of two C-H stretching bands for the aldehyde proton is also characteristic. The strong C-O and C-F stretching vibrations are expected in the fingerprint region.
Predicted Mass Spectrometry (MS) Data
The mass spectrum, likely acquired using electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment |
| 186 | [M]⁺ (Molecular Ion) |
| 185 | [M-H]⁺ |
| 157 | [M-CHO]⁺ |
| 129 | [M-CHO-C₂H₄]⁺ |
Rationale: The molecular ion peak is expected at m/z 186. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form a stable acylium ion, and the loss of the entire formyl group. The ethoxy group may undergo fragmentation through the loss of ethylene.
Experimental Protocols for Spectroscopic Analysis
The following protocols are designed to be self-validating and provide a robust framework for the acquisition of high-quality spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
Caption: Workflow for FT-IR data acquisition using ATR.
Mass Spectrometry (MS)
Caption: Workflow for GC-MS data acquisition.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound, a compound of interest in contemporary drug discovery. The provided protocols offer a standardized approach to obtaining empirical data, which can then be used to confirm the structure and purity of this valuable synthetic intermediate. The interplay of the ethoxy and difluoro substituents creates a unique electronic environment, making the comprehensive spectroscopic analysis of this and related molecules a critical step in the development of new chemical entities.
References
Methodological & Application
The Synthetic Versatility of 3-Ethoxy-2,4-difluorobenzaldehyde: Application Notes and Protocols for Advanced Organic Synthesis
Introduction: Unveiling the Potential of a Fluorinated Building Block
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, fluorinated aromatic compounds have established themselves as indispensable building blocks. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity to biological targets, and electronic characteristics. 3-Ethoxy-2,4-difluorobenzaldehyde is a trifunctional arene that offers a unique combination of reactive handles: a versatile aldehyde group, an ethoxy moiety, and two fluorine substituents on the aromatic ring. This strategic arrangement of functional groups makes it a highly valuable precursor for the synthesis of complex molecular architectures, including potent enzyme inhibitors.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of advanced intermediates for drug discovery. We will explore a key synthetic transformation: the conversion of the aldehyde to a carboxylic acid and its subsequent elaboration into a biologically relevant amide. The protocols provided herein are designed to be robust and reproducible, offering researchers a practical guide to harnessing the synthetic potential of this versatile reagent.
Core Application: Synthesis of a Key Benzamide Intermediate
A significant application of this compound lies in its role as a precursor for the synthesis of substituted benzamides, a common motif in many pharmaceutical agents. For instance, derivatives of this molecule are integral to the synthesis of potent inhibitors of Rho-associated protein kinase (ROCK), a target of interest in various therapeutic areas.[1] The following sections detail a reliable, multi-step protocol for the synthesis of (S)-1-(4-chloro-3-(3-ethoxy-2,4-difluorobenzamido)phenyl)ethanol, a key intermediate in the development of such inhibitors.
The overall synthetic workflow can be visualized as a three-stage process:
Caption: Synthetic workflow for the preparation of a key benzamide intermediate.
Part 1: Oxidation of this compound
The initial step in this synthetic sequence is the oxidation of the aldehyde functionality to a carboxylic acid. This transformation is a cornerstone of organic synthesis, and several reliable methods are available. The choice of oxidant is crucial to ensure high yield and avoid unwanted side reactions.
Protocol 1: Permanganate Oxidation
Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this transformation. The reaction is typically carried out under acidic conditions.[2]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), dilute solution
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Slowly add a solution of potassium permanganate (approximately 1.2 eq) in water to the stirred solution of the aldehyde.
-
Carefully add a dilute solution of sulfuric acid to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with the reaction solvent.
-
Acidify the filtrate with concentrated HCl to a pH of approximately 2 to precipitate the carboxylic acid.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-Ethoxy-2,4-difluorobenzoic acid.
Data Summary: Oxidation of this compound
| Oxidizing Agent | Solvent System | Typical Yield (%) | Reference |
| Potassium Permanganate | Acetone/Water or t-BuOH/Water | 85-95 | Adapted from general procedures[2] |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 80-90 | Adapted from general procedures[3] |
| Dess-Martin Periodinane | Dichloromethane (DCM) | >90 | Adapted from general procedures[4] |
Part 2: Formation of 3-Ethoxy-2,4-difluorobenzoyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure that facilitates the subsequent amide bond formation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Protocol 2: Acyl Chloride Synthesis
Materials:
-
3-Ethoxy-2,4-difluorobenzoic acid[5]
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-Ethoxy-2,4-difluorobenzoic acid (1.0 eq) and anhydrous toluene or DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction by observing the dissolution of the starting material.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.
-
The resulting 3-Ethoxy-2,4-difluorobenzoyl chloride[6] is typically used in the next step without further purification.
Part 3: Amide Coupling Reaction
The final step is the coupling of the acyl chloride with the desired amine to form the target benzamide. This reaction is generally high-yielding and proceeds under mild conditions.
Protocol 3: Amide Bond Formation
Materials:
-
3-Ethoxy-2,4-difluorobenzoyl chloride
-
(S)-1-(3-amino-4-chlorophenyl)ethanol
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-1-(3-amino-4-chlorophenyl)ethanol (1.0 eq) and the non-nucleophilic base (1.2 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-Ethoxy-2,4-difluorobenzoyl chloride (1.1 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-1-(4-chloro-3-(3-ethoxy-2,4-difluorobenzamido)phenyl)ethanol.
Alternative Synthetic Approaches and Considerations
While the acyl chloride route is highly effective, other amide coupling strategies can also be employed, particularly if the starting materials are sensitive to the conditions used for acyl chloride formation.
-
Carbodiimide Coupling: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) can directly couple the carboxylic acid with the amine.[7][8][9]
-
Phosphonium-based Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also efficient for amide bond formation.
The choice of method will depend on the specific substrate, scale of the reaction, and available resources.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile starting material in organic synthesis. The protocols detailed in this guide demonstrate a robust pathway to synthesize complex benzamide derivatives that are of significant interest in medicinal chemistry. The presence of the ethoxy and difluoro substituents provides a scaffold that can be further elaborated to fine-tune the pharmacological properties of the final compounds. As the demand for novel therapeutics continues to grow, the applications of strategically functionalized building blocks like this compound are poised to expand, enabling the discovery and development of the next generation of innovative medicines.
References
- 1. EP3421465A1 - Rho-associated protein kinase inhibitor, pharmaceutical composition comprising the same, as well as preparation method and use thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 1017779-90-6|3-Ethoxy-2,4-difluorobenzoyl chloride|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Synthesis and Utilization of 3-Ethoxy-2,4-difluorobenzaldehyde: A Detailed Guide for Researchers
Introduction: The Significance of 3-Ethoxy-2,4-difluorobenzaldehyde in Modern Drug Discovery
This compound is a key building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive aldehyde, an ethoxy group, and a difluorinated phenyl ring, makes it a versatile precursor for the synthesis of complex molecular architectures. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the aldehyde and ethoxy groups provide handles for a variety of chemical transformations. This guide provides detailed protocols for the synthesis of this compound and its subsequent use in common synthetic transformations, offering insights into the rationale behind the experimental choices.
Part 1: Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process: the ethoxylation of 2,4-difluorophenol to form the precursor 1-ethoxy-2,4-difluorobenzene, followed by formylation via the Vilsmeier-Haack reaction.
Step 1: Synthesis of 1-Ethoxy-2,4-difluorobenzene via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for preparing ethers from an alkoxide and an organohalide. In this step, 2,4-difluorophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.
Underlying Principles: The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of the ethyl halide. The choice of a polar aprotic solvent like DMF or acetonitrile helps to solvate the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the reaction. Potassium carbonate is a commonly used base that is strong enough to deprotonate the phenol but mild enough to avoid side reactions.
Experimental Protocol: Synthesis of 1-Ethoxy-2,4-difluorobenzene
-
Materials:
-
2,4-Difluorophenol
-
Iodoethane (or Bromoethane)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of 2,4-difluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add iodoethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1-ethoxy-2,4-difluorobenzene as a colorless oil.
-
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that enhances the nucleophilicity of the phenoxide. |
| Base | Anhydrous K₂CO₃ | Sufficiently basic to deprotonate the phenol without causing side reactions. |
| Ethylating Agent | Iodoethane | A good electrophile with a good leaving group (iodide). |
| Temperature | 60-70 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |
| Work-up | Aqueous wash | To remove DMF and inorganic salts. |
| Purification | Vacuum distillation | To obtain the pure product. |
Step 2: Formylation of 1-Ethoxy-2,4-difluorobenzene via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[1][2] It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like DMF, to introduce a formyl group.[1][3] The electron-donating ethoxy group on the benzene ring activates it towards this electrophilic substitution.
Underlying Principles: The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from POCl₃ and DMF.[1] The electron-rich 1-ethoxy-2,4-difluorobenzene then attacks this reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde.[3]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1-Ethoxy-2,4-difluorobenzene
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, optional, as solvent)
-
Ice
-
Saturated aqueous sodium acetate solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place anhydrous DMF (3.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.2 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add 1-ethoxy-2,4-difluorobenzene (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium acetate solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
| Parameter | Condition | Rationale |
| Reagents | POCl₃ and DMF | Form the electrophilic Vilsmeier reagent for formylation.[1] |
| Temperature | 0 °C initially, then 50-60 °C | Controls the exothermic formation of the Vilsmeier reagent and then provides energy for the formylation. |
| Work-up | Hydrolysis on ice and neutralization | Quenches the reaction and hydrolyzes the iminium intermediate to the aldehyde. |
| Purification | Column chromatography | To isolate the pure product from byproducts. |
Visualization of the Synthetic Workflow
Caption: Synthetic route to this compound.
Part 2: Downstream Applications of this compound
The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Below are protocols for two common and highly useful transformations: the Wittig reaction and reductive amination.
Application 1: Olefination via the Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[4] This reaction is highly valuable for its reliability and stereochemical control.
Underlying Principles: The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond is the driving force for this reaction.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired stilbene derivative.
-
| Parameter | Condition | Rationale |
| Base | n-Butyllithium | A strong base required to deprotonate the phosphonium salt to form the ylide. |
| Solvent | Anhydrous THF | A suitable aprotic solvent for the formation and reaction of the ylide. |
| Temperature | 0 °C to room temperature | Controls the initial ylide formation and allows the reaction to proceed to completion. |
| Work-up | Aqueous NH₄Cl quench | To neutralize any remaining base and hydrolyze intermediates. |
| Purification | Column chromatography | To separate the alkene product from the triphenylphosphine oxide byproduct. |
Visualization of the Wittig Reaction Workflow
Caption: Workflow for the Wittig olefination of this compound.
Application 2: Synthesis of Amines via Reductive Amination
Reductive amination is a versatile and efficient method for the synthesis of amines from carbonyl compounds.[5] This one-pot procedure involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Underlying Principles: The reaction begins with the condensation of the aldehyde with a primary or secondary amine to form an imine. A reducing agent, present in the reaction mixture, then reduces the imine to the amine. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.
Experimental Protocol: Reductive Amination with a Primary Amine
-
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add the primary amine (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.
-
| Parameter | Condition | Rationale |
| Amine Source | Primary amine | Reacts with the aldehyde to form an imine intermediate. |
| Reducing Agent | Sodium triacetoxyborohydride | A mild and selective reducing agent for imines. |
| Solvent | DCM or DCE | A common solvent for reductive amination reactions. |
| Work-up | Aqueous NaHCO₃ quench | To neutralize the reaction and remove acidic byproducts. |
| Purification | Column chromatography | To isolate the pure amine product. |
Visualization of the Reductive Amination Workflow
Caption: Workflow for the reductive amination of this compound.
Characterization Data
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aldehyde proton (δ 9.5-10.5 ppm), aromatic protons, the ethoxy group methylene protons (quartet, δ ~4.0-4.5 ppm), and the ethoxy group methyl protons (triplet, δ ~1.3-1.5 ppm).
-
¹³C NMR: A signal for the carbonyl carbon (δ ~185-195 ppm), aromatic carbons (showing C-F coupling), and the ethoxy group carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (186.16 g/mol ).[8][9]
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Handle under an inert atmosphere.
-
Organic Solvents (DMF, THF, DCM): Flammable and/or toxic. Handle in a well-ventilated area and away from ignition sources.
-
General Precautions: Always conduct reactions in a well-ventilated fume hood. Wear appropriate PPE at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This compound is a valuable synthetic intermediate with broad applications. The protocols provided in this guide offer reliable and scalable methods for its synthesis and subsequent derivatization. By understanding the underlying principles of these reactions, researchers can effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Method for preparing 3, 4-difluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 6. rsc.org [rsc.org]
- 7. 3-Ethoxybenzaldehyde | C9H10O2 | CID 89908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. chemscene.com [chemscene.com]
The Strategic Utility of 3-Ethoxy-2,4-difluorobenzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and the modulation of physicochemical properties through carefully chosen functional groups are paramount to designing successful therapeutic agents. 3-Ethoxy-2,4-difluorobenzaldehyde has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique trifecta of an aldehyde functional group, two activating fluorine substituents, and an ethoxy moiety provides a powerful handle for the synthesis of complex molecular architectures with desirable pharmacological profiles.
This technical guide provides an in-depth exploration of this compound as a key synthetic intermediate. We will delve into its physicochemical properties, explore its application in the synthesis of potent Bromodomain and Extra-Terminal (BET) inhibitors, and provide detailed, field-proven protocols for its use.
Physicochemical Properties and Synthetic Rationale
The utility of this compound as a building block is rooted in the interplay of its structural features. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack. This is a critical feature for reactions such as reductive amination, a cornerstone of many drug synthesis campaigns. Furthermore, the fluorine atoms can improve metabolic stability and enhance binding affinity of the final drug molecule to its target protein. The ethoxy group, positioned ortho to one of the fluorine atoms, can influence the conformation of the molecule and provide additional points for hydrogen bonding or hydrophobic interactions within a protein's binding pocket.
| Property | Value | Source |
| CAS Number | 1017779-87-1 | ChemScene[1] |
| Molecular Formula | C₉H₈F₂O₂ | ChemScene[1] |
| Molecular Weight | 186.16 g/mol | ChemScene[1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | ChemScene[1] |
A plausible synthetic route to this compound itself can be inferred from related syntheses. For instance, the synthesis of 3-ethoxy-4-methoxybenzaldehyde often starts from isovanillin, which is ethylated using an ethylating agent in the presence of a base.[2] Similarly, 4-ethoxy-2-fluorobenzaldehyde can be synthesized from 2-fluoro-4-hydroxybenzaldehyde and iodoethane.[3] This suggests that this compound could be prepared from a corresponding dihydroxy-difluorobenzaldehyde precursor through a selective ethoxylation reaction.
Application in the Synthesis of BET Bromodomain Inhibitors
A significant application of this compound is in the synthesis of inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[4] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription and are implicated in a variety of diseases, including cancer and inflammation.
In a key patent, this compound is utilized as a starting material in the synthesis of a crucial amine intermediate for potent BET bromodomain inhibitors. The aldehyde is converted to the corresponding amine via reductive amination, a robust and widely used transformation in medicinal chemistry.
Protocol 1: Synthesis of (3-Ethoxy-2,4-difluorophenyl)methanamine
This protocol details the reductive amination of this compound to yield (3-Ethoxy-2,4-difluorophenyl)methanamine, a key intermediate in the synthesis of BET bromodomain inhibitors as described in patent WO2016132021A1.
Reaction Scheme:
References
- 1. Document: The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. (CHEMBL2086224) - ChEMBL [ebi.ac.uk]
- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]
The Pivotal Role of 3-Ethoxy-2,4-difluorobenzaldehyde in the Synthesis of Advanced Agrochemicals
For Immediate Release: December 31, 2025
GUPT, CHINA – In the competitive landscape of modern agrochemical development, the strategic synthesis of active ingredients with enhanced efficacy and favorable safety profiles is paramount. Within this context, the fluorinated aromatic intermediate, 3-Ethoxy-2,4-difluorobenzaldehyde, has emerged as a critical building block in the creation of a new generation of fungicides, particularly those belonging to the class of succinate dehydrogenase inhibitors (SDHIs). This application note provides a detailed overview of the utility of this specialized benzaldehyde in agrochemical synthesis, complete with mechanistic insights and detailed protocols for research and development professionals.
Introduction: The Significance of Fluorinated Moieties in Agrochemicals
The incorporation of fluorine atoms into agrochemical molecules is a widely recognized strategy for enhancing their biological activity, metabolic stability, and overall performance. The unique electronic properties of fluorine can significantly influence the binding affinity of a molecule to its target protein, as well as its transport properties within the plant. This compound offers a synthetically versatile scaffold, combining the benefits of fluorine substitution with a reactive aldehyde functionality, making it a valuable precursor for complex agrochemical structures.
Core Application: A Key Intermediate for Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
This compound is a pivotal intermediate in the synthesis of potent pyrazole carboxamide fungicides. These fungicides function by inhibiting the succinate dehydrogenase (SDH) enzyme, a crucial component of the mitochondrial respiratory chain in fungi. This inhibition disrupts the fungus's energy production, leading to its death.
The general synthetic strategy involves the coupling of a substituted pyrazole carboxylic acid with a specific aniline derivative. This compound serves as a precursor to the required aniline component, which ultimately forms the "head" of the final fungicide molecule, interacting with the ubiquinone binding site of the SDH enzyme. A prominent example of a fungicide synthesized utilizing this pathway is Benzovindiflupyr , a broad-spectrum fungicide developed for the control of a wide range of plant diseases.
Synthetic Pathway Overview
The synthesis of SDHI fungicides from this compound can be conceptualized as a multi-step process. The initial phase focuses on the conversion of the benzaldehyde to a suitable aniline derivative. This is followed by the crucial amide bond formation with a pre-synthesized pyrazole carboxylic acid chloride.
Figure 1: General synthetic workflow from this compound to a target SDHI fungicide.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key transformations in the synthesis of an SDHI fungicide intermediate from this compound.
Protocol 1: Synthesis of this compound Oxime
This protocol details the conversion of the aldehyde to its corresponding oxime, a critical step in preparing the molecule for the subsequent Beckmann rearrangement.
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the benzaldehyde.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water and stir. The oxime product will precipitate out of solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound oxime.
| Parameter | Value |
| Typical Yield | 90-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Protocol 2: Beckmann Rearrangement and Amidation to form the Aniline Derivative
This protocol describes the conversion of the oxime to the corresponding aniline derivative via a Beckmann rearrangement, followed by amidation. This is a crucial step to introduce the nitrogen atom required for the final amide coupling.
Materials:
-
This compound oxime (1.0 eq)
-
Polyphosphoric acid (PPA) or other suitable Lewis acid
-
Chloroacetyl chloride (1.1 eq)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, carefully add the this compound oxime to polyphosphoric acid under stirring.
-
Heat the mixture to the temperature specified in relevant literature for the Beckmann rearrangement to occur (typically 80-120°C). Monitor the reaction by TLC.
-
After the rearrangement is complete, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aniline intermediate.
-
Dissolve the crude aniline in dichloromethane and cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled solution.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the target aniline derivative.
Protocol 3: Amide Coupling with Pyrazole Acid Chloride
This final step involves the coupling of the synthesized aniline derivative with a key pyrazole intermediate to form the final SDHI fungicide. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is a common coupling partner for this class of fungicides.[1]
Materials:
-
Synthesized aniline derivative (1.0 eq)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq)[1]
-
Triethylamine or other suitable base (1.2 eq)
-
Anhydrous acetonitrile or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the aniline derivative and triethylamine in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous acetonitrile.
-
Slowly add the pyrazole acid chloride solution to the aniline solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until the reaction is complete as indicated by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the final SDHI fungicide.
| Parameter | Value |
| Typical Yield | 75-85% |
| :--- | :--- |
| Purity (by HPLC) | >99% |
| Appearance | White crystalline solid |
Conclusion
This compound is a high-value intermediate for the synthesis of advanced SDHI fungicides. Its strategic use allows for the introduction of key structural motifs that are essential for the high efficacy of these modern agrochemicals. The protocols outlined in this application note provide a robust framework for the laboratory-scale synthesis of these important compounds, paving the way for further research and development in the field of crop protection.
References
The Untapped Potential of 3-Ethoxy-2,4-difluorobenzaldehyde in Advanced Materials
Introduction: In the dynamic landscape of materials science, the quest for novel molecular building blocks with unique electronic and structural properties is paramount. 3-Ethoxy-2,4-difluorobenzaldehyde, a lesser-explored fluorinated aromatic aldehyde, stands as a promising candidate for the synthesis of next-generation liquid crystals and high-performance polymers. While direct experimental literature on this specific compound remains nascent, its structural motifs—a difluorinated phenyl ring, an electron-donating ethoxy group, and a reactive aldehyde functionality—provide a strong basis for predicting its utility in creating materials with tailored optical, dielectric, and thermal properties. This guide will provide detailed application notes and predictive protocols for the use of this compound in materials science, drawing upon established methodologies for structurally analogous compounds.
Core Properties and Rationale for Use
This compound's potential stems from the synergistic interplay of its constituent functional groups. The presence of two fluorine atoms on the benzene ring is known to significantly influence molecular polarity, dielectric anisotropy, and intermolecular interactions—key factors in the design of liquid crystals.[1] The ethoxy group, an electron-donating moiety, can further modulate these electronic properties and impact the mesomorphic behavior of resulting liquid crystalline materials. The aldehyde group serves as a versatile synthetic handle for constructing complex molecular architectures through reactions like Schiff base condensation, a cornerstone of liquid crystal synthesis.[2]
| Property | Value | Source |
| CAS Number | 1017779-87-1 | [3] |
| Molecular Formula | C₉H₈F₂O₂ | [3] |
| Molecular Weight | 186.16 g/mol | [3] |
| Purity | ≥98% (typical) | [3] |
Application in Liquid Crystal Synthesis: A Predictive Protocol
The primary anticipated application of this compound is in the synthesis of Schiff base liquid crystals. The following protocol is adapted from established procedures for analogous difluorobenzaldehydes and serves as a robust starting point for experimental investigation.[2]
Workflow for Schiff Base Liquid Crystal Synthesis
Caption: A typical workflow for the synthesis of a Schiff base liquid crystal.
Detailed Experimental Protocol: Synthesis of a Hypothetical 4-((3-Ethoxy-2,4-difluorobenzylidene)amino)phenyl Octanoate
This protocol outlines the synthesis of a potential liquid crystalline compound derived from this compound.
Materials:
-
This compound (1.0 eq)
-
4-Aminophenyl octanoate (1.0 eq)
-
Absolute Ethanol (ACS grade)
-
Glacial Acetic Acid (catalytic amount)
-
Standard organic synthesis glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Vacuum filtration setup
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (e.g., 1.86 g, 10.0 mmol) and 4-aminophenyl octanoate (e.g., 2.35 g, 10.0 mmol) in approximately 50 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the imine formation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are no longer visible (typically 4-6 hours).
-
Product Precipitation: Once the reaction is complete, cool the flask in an ice bath to induce precipitation of the crude Schiff base product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the final liquid crystal.
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity. The liquid crystalline properties, including phase transition temperatures, should be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Potential Applications in Polymer Science
Beyond liquid crystals, this compound can serve as a valuable monomer or precursor in the synthesis of high-performance fluorinated polymers. The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and achieving low surface energy.
Conceptual Workflow for Poly(arylene ether) Synthesis
Caption: A conceptual pathway for utilizing the aldehyde in polymer synthesis.
While a detailed protocol for polymer synthesis is highly dependent on the specific target polymer, the aldehyde functionality of this compound can be chemically transformed (e.g., through reduction to an alcohol followed by etherification) to create novel bisphenol monomers. These monomers can then be used in nucleophilic aromatic substitution polymerizations to produce fluorinated poly(arylene ether)s, a class of high-performance thermoplastics.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for materials science. Its unique combination of functional groups suggests significant potential in the synthesis of advanced materials, particularly liquid crystals and fluorinated polymers. The protocols and conceptual frameworks provided in this guide, based on established chemical principles and analogous systems, offer a solid foundation for researchers to begin exploring the capabilities of this versatile compound. Further experimental investigation is warranted to fully elucidate its structure-property relationships and unlock its potential in creating novel materials for a wide range of applications, from display technologies to high-performance engineering plastics.
References
Application Notes & Protocols: Reaction Mechanisms Involving 3-Ethoxy-2,4-difluorobenzaldehyde
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction mechanisms and applications of 3-Ethoxy-2,4-difluorobenzaldehyde (CAS No. 1017779-87-1)[1][2]. As a versatile synthetic intermediate, this compound's reactivity is governed by the interplay of its electron-withdrawing fluorine substituents and the electron-donating, sterically influential ethoxy group. We will explore key transformations including Knoevenagel condensations, Wittig reactions, and reductive aminations. This guide emphasizes the causality behind experimental choices and provides robust, step-by-step protocols to ensure reproducibility in a research setting.
Introduction: Compound Profile and Synthetic Relevance
This compound is an aromatic aldehyde that serves as a critical building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds for medicinal chemistry. The strategic placement of two fluorine atoms profoundly influences the molecule's electronic properties. Fluorine's strong electronegativity creates a significant inductive electron withdrawal (-I effect), which enhances the electrophilicity of the carbonyl carbon, making the aldehyde group highly susceptible to nucleophilic attack[3].
The ethoxy group at the C3 position introduces additional complexity. While it is inductively electron-withdrawing, its oxygen lone pairs can participate in resonance, donating electron density to the ring (+R effect)[3]. This electronic duality, combined with the steric hindrance from the substituents ortho to the aldehyde, dictates the regioselectivity and reaction kinetics of its transformations. Understanding these principles is paramount for designing successful synthetic routes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1017779-87-1 | [1][2] |
| Molecular Formula | C₉H₈F₂O₂ | [2] |
| Molecular Weight | 186.16 g/mol | [2] |
| Appearance | (Typically) Off-white to yellow solid or liquid | - |
| SMILES | CCOC1=C(C=CC(=C1F)C=O)F | [2] |
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds. It involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst, such as piperidine[4][5]. The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield a stable α,β-unsaturated product[6]. The enhanced electrophilicity of the carbonyl carbon in this compound facilitates this transformation, often leading to high yields under mild conditions.
Mechanistic Pathway
The mechanism begins with the deprotonation of the active methylene compound by the basic catalyst to form a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated to form a β-hydroxy adduct, which readily undergoes base-catalyzed elimination of water to afford the final conjugated product[7].
References
- 1. 1017779-87-1|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Knoevenagel Condensation [organic-chemistry.org]
Scale-up synthesis considerations for 3-Ethoxy-2,4-difluorobenzaldehyde
An In-Depth Guide to the Scale-Up Synthesis of 3-Ethoxy-2,4-difluorobenzaldehyde
Application Note & Protocol
Abstract
This compound is a key building block in the synthesis of advanced pharmaceutical intermediates and other specialty chemicals. Its production requires a robust and scalable synthetic process. This document provides a comprehensive guide for researchers and process chemists, detailing a reliable laboratory-scale synthesis and addressing the critical considerations for a safe and efficient scale-up. The proposed two-step synthesis involves a Williamson ether synthesis to produce the 1-ethoxy-2,4-difluorobenzene intermediate, followed by a Vilsmeier-Haack formylation. We will delve into the mechanistic underpinnings of these reactions, provide a detailed experimental protocol, and offer field-proven insights into managing the challenges of process intensification, particularly concerning reaction exotherms, mixing, and purification at scale.
Introduction: Synthetic Strategy and Rationale
The target molecule, this compound, possesses an electron-rich aromatic core, making it amenable to electrophilic aromatic substitution. The chosen synthetic strategy is a convergent two-step process designed for efficiency and scalability.
-
Step 1: Williamson Ether Synthesis. The synthesis commences with the ethoxylation of 2,4-difluorophenol. This classic SN2 reaction is highly reliable and uses readily available, cost-effective materials.[1][2][3][4][5] The resulting 1-ethoxy-2,4-difluorobenzene is a stable liquid intermediate that can be purified by distillation before proceeding.
-
Step 2: Vilsmeier-Haack Formylation. The aldehyde functional group is introduced onto the activated aromatic ring using the Vilsmeier-Haack reaction.[6][7][8] This method employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF), to act as the formylating electrophile.[6][7] This reaction is known for its high yields and regioselectivity on activated aromatic substrates.
This approach avoids the use of highly toxic carbon monoxide and high-pressure equipment that might be required for other formylation methods like the Gattermann-Koch reaction.[9]
Reaction Mechanisms
Williamson Ether Synthesis
This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
-
Deprotonation: A base (e.g., sodium hydroxide) deprotonates the acidic hydroxyl group of 2,4-difluorophenol to form a nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting sodium 2,4-difluorophenoxide attacks the electrophilic carbon of an ethylating agent (e.g., bromoethane). This occurs in a single, concerted step where the nucleophile attacks from the backside, leading to the inversion of stereochemistry (though not relevant for bromoethane).[2]
-
Product Formation: The carbon-bromine bond breaks, displacing the bromide leaving group and forming the C-O ether bond.
Vilsmeier-Haack Reaction
This reaction is a powerful method for formylating electron-rich aromatic compounds.[6][7][10]
-
Vilsmeier Reagent Formation: DMF, a substituted amide, attacks the electrophilic phosphorus atom of POCl3. A subsequent rearrangement and elimination of a phosphate species generates the highly electrophilic chloroiminium ion, [(CH3)2N=CHCl]+, known as the Vilsmeier reagent.[6]
-
Electrophilic Aromatic Substitution: The electron-rich 1-ethoxy-2,4-difluorobenzene attacks the electrophilic carbon of the Vilsmeier reagent. The ethoxy group is an ortho-, para-director, and due to steric hindrance from the fluorine at the 2-position, the attack preferentially occurs at the 5-position (para to the ethoxy group), leading to the desired regiochemistry. This forms a resonance-stabilized cationic intermediate (sigma complex).
-
Rearomatization and Hydrolysis: The aromatic ring is regenerated by the loss of a proton. The resulting iminium salt is then hydrolyzed during aqueous work-up to yield the final product, this compound.
Laboratory-Scale Synthesis Protocol
Safety Precaution: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Phosphorus oxychloride is highly corrosive and reacts violently with water.[11][12][13]
Step 1: Synthesis of 1-Ethoxy-2,4-difluorobenzene
| Reagent | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| 2,4-Difluorophenol | 130.10 | 26.0 g | 0.20 | 99% | Sigma-Aldrich |
| Sodium Hydroxide | 40.00 | 8.8 g | 0.22 | 98% | Fisher Scientific |
| Bromoethane | 108.97 | 24.0 g (16.2 mL) | 0.22 | 99% | Acros Organics |
| Acetone | 58.08 | 250 mL | - | ACS Grade | VWR |
Procedure:
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Charge the flask with 2,4-difluorophenol (26.0 g, 0.20 mol) and acetone (250 mL).
-
In a separate beaker, dissolve sodium hydroxide (8.8 g, 0.22 mol) in 25 mL of water. Cool the solution to room temperature.
-
Add the NaOH solution to the flask and stir for 15 minutes to form the sodium phenoxide.
-
Add bromoethane (24.0 g, 0.22 mol) dropwise via the dropping funnel over 30 minutes.
-
Heat the reaction mixture to reflux (approx. 60°C) and maintain for 4 hours. Monitor the reaction progress by TLC (20% EtOAc/Hexanes).
-
After completion, cool the mixture to room temperature and filter off the sodium bromide salt.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Add 150 mL of diethyl ether and 100 mL of water to the residue. Separate the layers.
-
Wash the organic layer with 1 M NaOH (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to yield 1-ethoxy-2,4-difluorobenzene as a colorless oil.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
| Reagent | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| Phosphorus Oxychloride (POCl3) | 153.33 | 27.6 g (16.7 mL) | 0.18 | 99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 73.09 | 13.2 g (13.9 mL) | 0.18 | Anhydrous, 99.8% | Sigma-Aldrich |
| 1-Ethoxy-2,4-difluorobenzene | 158.14 | 23.7 g | 0.15 | 98%+ | (From Step 1) |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous | Fisher Scientific |
Procedure:
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.
-
Charge the flask with anhydrous DMF (13.2 g, 0.18 mol) and anhydrous DCM (50 mL).
-
Cool the flask to 0-5°C using an ice-water bath.
-
Add POCl3 (27.6 g, 0.18 mol) dropwise via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10°C. An exothermic reaction occurs as the Vilsmeier reagent forms.[14]
-
Stir the resulting mixture at 0-5°C for 30 minutes.
-
In a separate flask, dissolve 1-ethoxy-2,4-difluorobenzene (23.7 g, 0.15 mol) in anhydrous DCM (150 mL).
-
Add the solution of 1-ethoxy-2,4-difluorobenzene dropwise to the Vilsmeier reagent at 0-5°C over 1 hour.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40°C) for 3-4 hours. Monitor by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture back down to 0-5°C.
-
Work-up (Quench): Very slowly and carefully, pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. This quench is highly exothermic.
-
Stir the mixture for 1 hour, allowing the ice to melt completely and the iminium salt to hydrolyze.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.
Critical Scale-Up Considerations
Scaling a synthesis from the bench to a pilot plant or manufacturing facility introduces significant challenges. A reaction that is well-behaved on a 10-gram scale can become hazardous at 10 kilograms if not properly managed.[15]
Process Safety and Hazard Analysis
-
Reagent Hazards: POCl3 is the primary hazard. It is highly toxic, corrosive, and reacts violently with water, releasing HCl gas.[11][13] All transfers and reactions must be conducted in a closed system under an inert atmosphere. Emergency preparedness, including access to appropriate quenching agents and scrubbers, is essential.
-
Thermal Runaway Potential: The formation of the Vilsmeier reagent and the subsequent electrophilic substitution are both exothermic. The primary risk during scale-up is a thermal runaway, where the reaction rate increases with temperature, generating heat faster than the reactor can remove it.[15][16][17]
-
Calorimetry Studies: Before any significant scale-up, reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) should be performed. This data is crucial to determine the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise, which informs the design of a safe process.[16]
Heat Management
The fundamental challenge in scaling up exothermic reactions is the change in the surface-area-to-volume ratio.[17][18] As the reactor volume increases by the cube of its radius, the heat transfer area (the jacket) only increases by the square.[19] This makes heat removal far less efficient at a larger scale.
-
Reactor Design: Jacketed, glass-lined steel reactors with baffles for improved mixing are standard. For highly energetic reactions, additional cooling capacity via internal cooling coils or an external heat exchanger may be necessary.[16]
-
Controlled Addition: The most effective way to control the exotherm is to limit the concentration of the reactive species. This is achieved by moving from a "batch" process (all reagents added at once) to a "semi-batch" process.[19] The POCl3 and subsequently the 1-ethoxy-2,4-difluorobenzene solution should be added via a calibrated dosing pump at a rate that allows the reactor's cooling system to maintain the target temperature. The addition rate should be directly linked to the internal temperature, with automated shutdown protocols if a deviation occurs.
Mixing and Mass Transfer
What appears as instantaneous mixing in a flask can be slow and inefficient in a large reactor, leading to localized "hotspots" and areas of high reagent concentration.[16][18]
-
Agitator Selection: The choice of agitator (e.g., pitched-blade turbine, retreat curve impeller) and its speed (RPM) are critical to ensure homogeneity. Computational Fluid Dynamics (CFD) modeling can help optimize mixing parameters for a given reactor geometry.
-
Addition Point: The point of addition for the reagents is important. Sub-surface addition directly into a well-mixed region of the vessel is preferable to surface addition to prevent localized overheating and potential side reactions.
Work-up and Purification at Scale
-
Quenching: The quench of the Vilsmeier reaction onto ice/water is extremely hazardous at scale. A "reverse quench," where water or a basic solution is slowly added to the cooled reaction mixture, may be more controllable but requires excellent heat removal. An alternative is to pump the reaction mixture into a separate, well-agitated quench vessel containing a large excess of cold water.
-
Purification: Column chromatography is generally not viable for large-scale production.
-
Crystallization: This is the preferred method. Developing a robust crystallization process is key. This involves solvent screening, determining the optimal temperature profile for cooling, and controlling the rate of crystallization to achieve the desired particle size and purity.
-
Vacuum Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation can be an effective purification method.[20][21]
-
Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a solid bisulfite adduct, which can be filtered and then hydrolyzed back to the pure aldehyde.[22] This can be an effective, albeit atom-inefficient, method for removing stubborn impurities.
-
Data Presentation and Quality Control
Table 1: Critical Process Parameters - Lab vs. Scale-Up
| Parameter | Laboratory Scale (500 mL Flask) | Pilot Scale (50 L Reactor) | Key Consideration |
| POCl3 Addition | Dropping Funnel (manual) | Calibrated Dosing Pump (automated) | Precise rate control to manage exotherm. |
| Temperature Control | Ice Bath | Jacketed Chiller/Heater Unit | Surface area/volume ratio demands powerful, responsive cooling.[17] |
| Mixing | Magnetic Stir Bar | Overhead Impeller (e.g., PBT) | Ensure homogeneity, prevent hotspots.[16] |
| Reaction Monitoring | TLC / GC (grab sample) | PAT (e.g., in-situ IR) / HPLC | Real-time data for better process control. |
| Quench Method | Pouring onto ice | Controlled reverse quench or transfer to quench vessel | Safety and control of a highly exothermic step. |
| Purification | Recrystallization / Column | Optimized Crystallization / Distillation | Scalability, efficiency, and cost. |
Table 2: Final Product Specifications
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identity | Conforms to the structure | 1H NMR, 13C NMR, FT-IR |
| Purity | ≥ 99.0% | HPLC / GC |
| Melting Point | To be established (e.g., 75-78 °C) | USP <741> |
| Residual Solvents | DCM: < 600 ppm; Ethanol: < 5000 ppm | GC-HS |
| Water Content | ≤ 0.2% | Karl Fischer |
Workflow and Process Diagrams
Diagram 1: Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Diagram 2: Scale-Up Logic and Control Strategy
Caption: Logic flow from lab data to a controlled scale-up process.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. opcw.org [opcw.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. ehs.stanford.edu [ehs.stanford.edu]
- 16. amarequip.com [amarequip.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 19. fauske.com [fauske.com]
- 20. reddit.com [reddit.com]
- 21. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Protection of the Aldehyde in 3-Ethoxy-2,4-difluorobenzaldehyde
For: Researchers, scientists, and drug development professionals engaged in complex organic synthesis.
Introduction: Navigating the Reactivity of a Dually Influenced Aromatic Aldehyde
In the landscape of multi-step organic synthesis, the aldehyde functional group presents a recurring challenge. Its high reactivity, while synthetically useful, often necessitates a temporary masking or "protection" to prevent unwanted side reactions during transformations elsewhere in the molecule.[1][2][3] The subject of this guide, 3-Ethoxy-2,4-difluorobenzaldehyde, exemplifies a common yet nuanced challenge in this domain. Its unique substitution pattern—an electron-donating ethoxy group and two electron-withdrawing fluorine atoms—creates a finely balanced electronic environment that must be carefully considered when devising a synthetic strategy.
The fluorine atoms, through their strong inductive effect, enhance the electrophilicity of the carbonyl carbon, making the aldehyde particularly susceptible to nucleophilic attack.[4] Conversely, the ethoxy group donates electron density through resonance, which can modulate this reactivity. This push-pull electronic system demands a robust and well-chosen protecting group strategy to ensure chemoselectivity in subsequent synthetic steps.
This document provides a detailed guide to the most effective strategies for protecting the aldehyde functionality of this compound, focusing on the formation of cyclic acetals and dithioacetals. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the optimal protecting group for your specific synthetic needs.
Core Principle: The Logic of Aldehyde Protection
The fundamental goal of a protecting group is to temporarily and reversibly convert a reactive functional group into a less reactive one.[1] For aldehydes, this is most commonly achieved by converting the carbonyl into an acetal or a dithioacetal.[3][5] These groups are stable under a wide range of reaction conditions, particularly those involving bases, nucleophiles, and hydrides, under which an unprotected aldehyde would readily react.[6][7] The protection must be efficiently removed under conditions that do not compromise the integrity of the rest of the molecule.[1]
Recommended Protecting Group Strategies
For this compound, the two most reliable and widely applicable protecting groups are the 1,3-dioxolane (a cyclic acetal) and the 1,3-dithiane (a cyclic dithioacetal).
Cyclic Acetal Protection: The 1,3-Dioxolane
The formation of a cyclic acetal using ethylene glycol is a cornerstone of carbonyl protection chemistry.[1] This strategy is favored for its simplicity, high efficiency, and the stability of the resulting 1,3-dioxolane ring under neutral to strongly basic conditions.[2][7]
The reaction proceeds via an acid-catalyzed nucleophilic addition of ethylene glycol to the aldehyde. The increased electrophilicity of the carbonyl carbon in this compound, due to the fluorine substituents, facilitates this reaction. The formation of a five-membered ring is entropically favored. To drive the equilibrium towards the acetal, water, a byproduct of the reaction, must be removed.[8] A common method for this is the use of a Dean-Stark apparatus.
Diagram 1: Acetal Protection and Deprotection Workflow
Caption: Workflow for acetal protection, reaction, and deprotection.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add this compound (1.0 eq), toluene (approx. 0.2 M solution), ethylene glycol (1.5 eq), and p-TsOH monohydrate (0.05 eq).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Materials:
-
2-(3-Ethoxy-2,4-difluorophenyl)-1,3-dioxolane
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected aldehyde in a mixture of THF and water (e.g., 4:1 v/v).
-
Add 1 M HCl and stir the mixture at room temperature.
-
Monitor the deprotection by TLC until the starting acetal is consumed.[9]
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Dithioacetal Protection: The 1,3-Dithiane
The formation of a 1,3-dithiane using 1,3-propanedithiol offers a more robust protecting group compared to its oxygen-containing counterpart. Dithioacetals are stable under both acidic and basic conditions, making them suitable for a broader range of synthetic transformations.[10]
Similar to acetal formation, dithioacetal formation is typically catalyzed by a Lewis or Brønsted acid.[11] The sulfur nucleophiles are more potent than their oxygen analogues, and the reaction often proceeds readily. The resulting 1,3-dithiane is exceptionally stable due to the nature of the carbon-sulfur bonds.
Diagram 2: Dithioacetal Protection and Deprotection Pathways
Caption: Workflow for dithioacetal protection and deprotection.
Materials:
-
This compound
-
1,3-Propanedithiol (1.2 equivalents)
-
Boron trifluoride diethyl etherate (BF₃•OEt₂) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and 1,3-propanedithiol (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Slowly add BF₃•OEt₂ (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates complete consumption of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of dithioacetals requires specific conditions due to their stability. Oxidative methods are commonly employed.
Materials:
-
2-(3-Ethoxy-2,4-difluorophenyl)-1,3-dithiane
-
Mercury(II) chloride (HgCl₂) (2.5 equivalents)
-
Calcium carbonate (CaCO₃) (5.0 equivalents)
-
Acetonitrile and water (e.g., 9:1 v/v)
-
Celite®
Procedure:
-
To a solution of the dithiane (1.0 eq) in acetonitrile and water, add CaCO₃ (5.0 eq) and HgCl₂ (2.5 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the mercury salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Comparative Analysis of Protecting Groups
The choice between an acetal and a dithioacetal depends critically on the planned synthetic route.
| Feature | 1,3-Dioxolane (Acetal) | 1,3-Dithiane (Dithioacetal) |
| Stability | Stable to bases, nucleophiles, hydrides, and oxidizing agents.[6][7] | Stable to both acidic and basic conditions, nucleophiles, and hydrides.[10] |
| Formation | Acid-catalyzed, requires removal of water. | Lewis or Brønsted acid-catalyzed, generally proceeds readily. |
| Deprotection | Mild aqueous acid hydrolysis.[1][9] | Requires specific, often oxidative, conditions (e.g., HgCl₂, IBX, or other methods).[10] |
| Synthetic Utility | Excellent for reactions involving basic or nucleophilic reagents. | Broader utility due to stability in both acidic and basic media. The dithiane group can also be deprotonated to form a nucleophile (umpolung reactivity). |
| Considerations | Sensitive to acidic conditions. | Deprotection can involve toxic reagents (e.g., mercury salts). The sulfur reagents have a strong odor. |
Conclusion
The successful synthesis of complex molecules hinges on the strategic use of protecting groups. For this compound, both cyclic acetal (1,3-dioxolane) and dithioacetal (1,3-dithiane) protection strategies are highly effective. The choice between them should be dictated by the specific reaction conditions of the subsequent synthetic steps. The 1,3-dioxolane is ideal for transformations under basic or neutral conditions, offering the advantage of a mild deprotection protocol. The 1,3-dithiane provides more robust protection, withstanding both acidic and basic environments, but requires more specialized deprotection methods. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the appropriate protecting group strategy to advance their synthetic endeavors.
References
- 1. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 4. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethoxy-2,4-difluorobenzaldehyde
Welcome to the technical support center for the synthesis of 3-Ethoxy-2,4-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its successful and high-yield synthesis is crucial for the efficient production of these active pharmaceutical ingredients. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your synthetic efforts. The primary synthetic routes discussed are the Williamson ether synthesis followed by formylation, and ortho-lithiation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Synthesis via Williamson Ether Synthesis and Formylation
This is a common and often effective two-step approach to the target molecule.
Workflow Overview:
Caption: General workflow for the two-step synthesis.
Q1: I am getting a low yield in the Williamson ether synthesis of 1-Ethoxy-2,4-difluorobenzene. What are the likely causes and how can I improve it?
A1: Low yields in this step are typically due to incomplete reaction, side reactions, or suboptimal reaction conditions. Here’s a breakdown of potential issues and solutions:
-
Choice of Base and Solvent: The combination of base and solvent is critical. A strong base is required to deprotonate the phenolic hydroxyl group of 2,4-difluorophenol. However, if the base is too strong or sterically hindered, it can promote elimination side reactions with the ethylating agent.
-
Recommendation: Potassium carbonate (K₂CO₃) is a good starting choice as it is a moderately strong base that minimizes side reactions. For the solvent, a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is recommended as they effectively solvate the cation of the base and promote the Sₙ2 reaction.[1][2]
-
-
Reaction Temperature and Time: The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition or significant side reactions.
-
Recommendation: A reaction temperature of 60-80°C is a good starting point. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. A typical reaction time is 10-12 hours. For a similar synthesis of 4-ethoxy-2-fluorobenzaldehyde, a yield of 83% was achieved at 60°C for 10 hours using potassium carbonate in DMF[3].
-
-
Purity of Reactants: The purity of 2,4-difluorophenol, the ethylating agent (e.g., iodoethane or bromoethane), and the solvent is crucial. Water is a common impurity that can quench the phenoxide and reduce the yield.
-
Recommendation: Ensure all reactants and the solvent are anhydrous. Use freshly distilled or commercially available anhydrous solvents.
-
-
Side Reactions: The primary side reaction to consider is the E2 elimination of the ethylating agent, especially with secondary halides, though less of a concern with primary ethyl halides.[4][5][6]
Table 1: Troubleshooting Low Yield in Williamson Ether Synthesis
| Potential Cause | Recommended Action | Rationale |
| Incomplete deprotonation | Use a stronger base (e.g., NaH) | Ensures complete formation of the nucleophilic phenoxide. |
| Water in the reaction | Use anhydrous solvents and reagents | Water will protonate the phenoxide, rendering it non-nucleophilic. |
| Suboptimal temperature | Optimize temperature (start at 60°C and adjust) | Balances reaction rate and prevention of side reactions/decomposition. |
| Insufficient reaction time | Monitor reaction by TLC/GC until completion | Ensures the reaction has proceeded to its maximum extent. |
Q2: During the Vilsmeier-Haack formylation of 1-Ethoxy-2,4-difluorobenzene, my reaction mixture becomes very viscous and difficult to stir. What should I do?
A2: High viscosity is a common challenge in Vilsmeier-Haack reactions, often due to the precipitation of the Vilsmeier reagent or the intermediate iminium salt.[7]
-
Stirring: A magnetic stirrer may not be sufficient.
-
Recommendation: Use an overhead mechanical stirrer to ensure efficient mixing.[7]
-
-
Solvent: While DMF is the standard reagent and solvent, its high boiling point can make removal difficult. In some cases, using a co-solvent can help.
-
Recommendation: Solvents like chloroform, dichloromethane, or 1,2-dichloroethane can be used.[7] However, for this specific substrate, excess DMF as the solvent is generally effective.
-
-
Work-up: If the mixture becomes unmanageable, it is often best to proceed with the work-up.
Q3: The yield of my formylation step is low, and I see multiple spots on my TLC plate. What are the likely side products?
A3: Low yields and multiple products in a Vilsmeier-Haack reaction can arise from several factors:
-
Incomplete Reaction: The electron-withdrawing fluorine atoms on the aromatic ring can deactivate it towards electrophilic aromatic substitution, making the formylation more challenging than for electron-rich aromatics.
-
Recommendation: Ensure a sufficient excess of the Vilsmeier reagent is used (typically 1.5-2.0 equivalents). The reaction may also require heating (e.g., 50-70°C) to proceed at a reasonable rate.
-
-
Side Products:
-
Isomers: While the ethoxy group is an ortho-, para-director and the fluorine at position 2 is also an ortho-, para-director, the fluorine at position 4 is an ortho-, para-director, the combination of these directing effects should strongly favor formylation at the 3-position. However, small amounts of other isomers could potentially form.
-
Unreacted Starting Material: If the reaction conditions are too mild, you will recover unreacted 1-ethoxy-2,4-difluorobenzene.
-
Decomposition: At excessively high temperatures, decomposition of the starting material or product can occur.
-
Workflow for Vilsmeier-Haack Reaction and Work-up:
Caption: Vilsmeier-Haack reaction and work-up workflow.
Section 2: Synthesis via Ortho-lithiation
Directed ortho-lithiation is a powerful alternative for the regioselective synthesis of the target molecule.
Q4: I am considering using an ortho-lithiation strategy. Which directing group is more effective, the ethoxy or the fluorine?
A4: Both the ethoxy group and fluorine atoms can act as directing groups in ortho-lithiation.[9][10] The ethoxy group is a stronger directing group than a single fluorine atom. In 1-ethoxy-2,4-difluorobenzene, the ethoxy group will direct the lithiation to the 3-position. The fluorine at the 2-position will also direct to the 3-position, reinforcing this regioselectivity.
Ortho-lithiation Strategy:
Caption: Ortho-lithiation and formylation workflow.
Q5: My ortho-lithiation reaction is giving a low yield. What are the common pitfalls?
A5: Ortho-lithiation reactions are sensitive to several factors:
-
Base: The choice of alkyllithium base is important. n-Butyllithium is commonly used, but for some substrates, sec-butyllithium or tert-butyllithium may be more effective.
-
Temperature: These reactions are typically carried out at low temperatures (e.g., -78°C) to prevent side reactions and decomposition of the aryllithium intermediate.
-
Anhydrous Conditions: Like Grignard reactions, lithiation reactions are extremely sensitive to water. All glassware, solvents, and reagents must be scrupulously dried.
-
Quenching: The addition of the electrophile (in this case, DMF) should also be done at low temperature to avoid side reactions.
Section 3: Purification and Characterization
Q6: What is the best method to purify the final product, this compound?
A6: The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is recommended. A common eluent system would be a mixture of petroleum ether and ethyl acetate.[11]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
Q7: What are the expected spectroscopic features of this compound?
A7: While a specific spectrum for the target molecule is not provided in the search results, we can predict the key features based on its structure and data from similar compounds.[12][13][14]
-
¹H NMR:
-
An aldehyde proton (CHO) signal around δ 9.8-10.2 ppm (singlet).
-
Aromatic protons in the region of δ 6.8-7.8 ppm, showing coupling to each other and to the fluorine atoms.
-
An ethyl group, with a quartet around δ 4.1 ppm (OCH₂) and a triplet around δ 1.4 ppm (CH₃).
-
-
¹³C NMR:
-
An aldehyde carbon (C=O) signal around δ 188-192 ppm.
-
Aromatic carbons, with the carbon atoms attached to fluorine showing large C-F coupling constants.
-
Ethyl group carbons around δ 64 ppm (OCH₂) and δ 15 ppm (CH₃).
-
-
IR Spectroscopy:
-
A strong carbonyl (C=O) stretch around 1690-1710 cm⁻¹.
-
C-F stretching bands in the region of 1100-1300 cm⁻¹.
-
C-O stretching bands for the ether linkage.
-
Experimental Protocols
Protocol 1: Synthesis of 1-Ethoxy-2,4-difluorobenzene via Williamson Ether Synthesis (Adapted from a similar procedure[3])
-
To a solution of 2,4-difluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add iodoethane (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 10-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Vilsmeier-Haack Formylation of 1-Ethoxy-2,4-difluorobenzene
-
In a flame-dried, three-necked flask equipped with an overhead mechanical stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (5.0 eq).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-ethoxy-2,4-difluorobenzene (1.0 eq) in a minimal amount of anhydrous DMF dropwise.
-
After the addition is complete, slowly warm the reaction to room temperature and then heat to 60°C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is ~7-8.
-
Extract the product with dichloromethane or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
References
- 1. francis-press.com [francis-press.com]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. fvs.com.py [fvs.com.py]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 12. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8) 1H NMR [m.chemicalbook.com]
Technical Support Center: Purification of Crude 3-Ethoxy-2,4-difluorobenzaldehyde
Welcome to the technical support center for the purification of crude 3-Ethoxy-2,4-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important fluorinated aromatic aldehyde.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. The presence of impurities, even in trace amounts, can significantly impact the yield, selectivity, and overall success of subsequent reactions. This guide provides a systematic approach to identifying and removing common impurities, ensuring the high purity required for demanding applications.
The purification strategies discussed herein are based on the likely impurities arising from common synthetic routes, such as the Williamson ether synthesis to introduce the ethoxy group, followed by a formylation reaction, or the formylation of 1,3-difluoro-2-ethoxybenzene.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of crude this compound in a practical question-and-answer format.
Question 1: My crude product is a yellow-to-brown oil/solid with a sharp, acidic odor. What is the likely cause and how can I fix it?
Answer: This is a classic indication of the presence of the corresponding carboxylic acid, 3-Ethoxy-2,4-difluorobenzoic acid. Aromatic aldehydes are susceptible to air oxidation, and this is a very common impurity.[1][2]
-
Causality: The aldehyde functional group can be readily oxidized to a carboxylic acid, especially upon exposure to air, light, or certain contaminants.[2] This acidic impurity can interfere with subsequent reactions, particularly those that are base-sensitive or require precise stoichiometry.[1]
-
Troubleshooting Workflow:
Caption: Acid-base extraction workflow for removing acidic impurities.
-
Detailed Protocol:
-
Dissolve the crude this compound in a suitable water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure from CO₂ evolution.
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of the carboxylic acid.
-
Drain the aqueous layer and repeat the wash if necessary (monitor by TLC).
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
-
Question 2: After an initial workup, I'm still seeing multiple spots on my TLC plate that are close in Rf value to my product. What could they be and how do I separate them?
Answer: These are likely unreacted starting materials (e.g., 2,4-difluorobenzaldehyde if the ethoxy group was added last, or 1,3-difluoro-2-ethoxybenzene if the formyl group was added last) or positional isomers formed during a non-regioselective formylation step.[1]
-
Causality: Formylation reactions on substituted aromatic rings can sometimes lead to a mixture of isomers.[3] These isomers often have very similar polarities, making them challenging to separate by standard column chromatography.
-
Troubleshooting Strategies:
Technique Principle Best For Considerations Fractional Distillation (under vacuum) Separation based on differences in boiling points. Separating isomers with slightly different boiling points. Requires a fractional distillation setup and careful temperature control to avoid thermal degradation. Preparative HPLC High-resolution separation based on differential partitioning between a stationary and mobile phase. Achieving high purity when isomers are difficult to separate by other means. Can be costly and time-consuming for large quantities. Column Chromatography with Optimized Eluent Fine-tuning the mobile phase polarity to maximize the separation of compounds with similar Rf values. Small to medium scale purifications. Requires systematic solvent screening to find the optimal eluent system. -
Detailed Protocol: Column Chromatography Optimization
-
TLC Analysis: Run TLC plates with various solvent systems of differing polarities (e.g., hexane/ethyl acetate, hexane/DCM). The goal is to find a solvent system that gives the largest possible separation between the desired product and the impurity.
-
Column Packing: Properly pack a silica gel column with the chosen eluent.
-
Loading: Load the crude product onto the column using a minimal amount of the eluent or a more non-polar solvent.
-
Elution: Elute the column with the optimized solvent system, collecting small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Question 3: My purification by column chromatography is resulting in a low yield, and I suspect the product is degrading on the silica gel.
Answer: Aldehydes can be sensitive to acidic stationary phases like silica gel, leading to degradation or irreversible adsorption.
-
Causality: The slightly acidic nature of standard silica gel can catalyze side reactions or degradation of sensitive aldehydes.
-
Troubleshooting Workflow:
Caption: Decision-making workflow for aldehyde degradation on silica gel.
-
Solutions:
-
Neutralized Silica Gel: Deactivate the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to the eluent. This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina (basic or neutral grade) or Florisil.
-
Alternative Purification Method: If the compound is thermally stable, vacuum distillation is an excellent alternative to chromatography. For aldehydes, purification via a reversible bisulfite adduct is also a highly effective method.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust method for purifying this compound from a complex mixture?
A1: Purification via bisulfite adduct formation is a highly selective and effective method for isolating aldehydes from complex mixtures.[4][5][6][7]
-
Mechanism: The aldehyde reacts with sodium bisulfite to form a water-soluble α-hydroxy sulfonic acid salt (the bisulfite adduct). Non-aldehydic impurities remain in the organic phase and can be washed away. The aldehyde can then be regenerated by treating the aqueous solution with a base.[5]
-
General Protocol for Bisulfite Adduct Purification:
-
Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[4]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. A precipitate of the adduct may form.[5]
-
Add a water-immiscible organic solvent (e.g., ethyl acetate) and water to the mixture and transfer to a separatory funnel.
-
Separate the layers. The aqueous layer contains the bisulfite adduct.
-
To regenerate the aldehyde, add a base (e.g., 10% NaOH) to the aqueous layer until it is basic, then extract the purified aldehyde with an organic solvent.[4]
-
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Visualization: this compound is a UV-active compound due to its aromatic ring and can be visualized under a UV lamp (254 nm).[8] For enhanced visualization, or to detect non-UV active impurities, specific stains can be used:
-
Potassium Permanganate (KMnO₄) stain: A general-purpose stain that reacts with aldehydes.[8]
-
p-Anisaldehyde or Vanillin stain: These are also effective for visualizing aldehydes, often producing distinct colors.[8]
-
2,4-Dinitrophenylhydrazine (DNP) stain: This stain is highly specific for aldehydes and ketones, typically forming yellow to red spots.
-
Q3: What are the recommended storage conditions for purified this compound?
A3: To prevent oxidation to the corresponding carboxylic acid, the purified aldehyde should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light, and refrigerated.
Q4: Can I use distillation to purify this compound?
A4: Yes, vacuum distillation is a suitable method, especially for removing non-volatile impurities. A closely related isomer, 4-Ethoxy-2,3-difluorobenzaldehyde, has a boiling point of 252 °C at atmospheric pressure, suggesting that vacuum distillation is necessary to avoid thermal degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Stability and optimal storage conditions for 3-Ethoxy-2,4-difluorobenzaldehyde
Welcome to the technical support guide for 3-Ethoxy-2,4-difluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and optimal performance of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios rooted in the chemical properties of this aromatic aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For maximum stability and to preserve its purity (≥98%), this compound should be stored under the following conditions[1]:
-
Temperature: 2-8°C. Refrigeration is crucial to minimize the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is critical to prevent oxidation.
-
Container: Keep in a tightly sealed, airtight container to prevent exposure to air and moisture. Amber glass vials are recommended to protect the compound from light[2][3].
-
Environment: Store in a dry, well-ventilated area away from heat, sparks, and open flames[4][5].
Causality: The aldehyde functional group is susceptible to oxidation, especially when exposed to atmospheric oxygen. The electron-donating ethoxy group and the electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the aldehyde. Storing at low temperatures and under an inert atmosphere significantly slows down these degradation processes.
Q2: Why is it important to avoid exposure to air and light?
Aromatic aldehydes, including this compound, are prone to two primary degradation pathways upon exposure to air and light:
-
Oxidation: The aldehyde group (-CHO) can be readily oxidized to the corresponding carboxylic acid (benzoic acid derivative) upon exposure to air (oxygen)[6]. This is a common degradation pathway for aldehydes and will lead to impurities in your starting material, potentially affecting reaction yields and product purity.
-
Photodegradation: Exposure to light, particularly UV radiation, can promote the formation of radical species, leading to undesired side reactions and decomposition[7][8]. For some benzaldehydes, this can even lead to the formation of benzene as a byproduct[7].
To ensure the integrity of your experiments, it is imperative to handle this compound in a controlled environment and store it in light-protecting containers.
Q3: What are the signs of degradation for this compound?
Visual inspection and analytical techniques can help identify potential degradation:
-
Appearance: A noticeable change in color or the formation of a precipitate can indicate degradation or polymerization.
-
Purity: A decrease in purity as determined by analytical methods such as HPLC, GC, or NMR spectroscopy. You may observe the appearance of new peaks corresponding to degradation products, such as the corresponding benzoic acid.
-
Reaction Performance: Inconsistent reaction outcomes, lower yields, or the formation of unexpected byproducts can be indicative of a degraded starting material.
If you suspect degradation, it is recommended to re-purify the aldehyde or use a fresh batch for your experiments.
Troubleshooting Guide
Scenario 1: My reaction yield is lower than expected.
Low reaction yields can often be traced back to the quality of the starting materials.
Troubleshooting Steps:
-
Verify Aldehyde Purity: Before starting your reaction, confirm the purity of the this compound using an appropriate analytical technique (e.g., NMR, GC-MS). Compare the results with the certificate of analysis.
-
Check for Oxidation: Look for the presence of the corresponding benzoic acid impurity. The acidic proton of the carboxylic acid can interfere with certain reaction types, especially those involving basic reagents.
-
Use a Fresh Sample: If the purity is questionable, use a new, unopened vial of the reagent.
-
Proper Handling: Ensure that the aldehyde was handled under an inert atmosphere and that all glassware was dry.
Experimental Workflow for Purity Assessment
Caption: Workflow for assessing the purity of this compound.
Scenario 2: I am observing unexpected byproducts in my reaction.
The formation of unexpected byproducts can be due to the reactivity of the aldehyde or the presence of impurities.
Troubleshooting Steps:
-
Consider Aldehyde Reactivity: The difluoro substitution on the aromatic ring makes the carbonyl carbon more electrophilic, potentially leading to increased reactivity or side reactions compared to non-fluorinated benzaldehydes[9].
-
Incompatible Reagents: this compound is incompatible with strong oxidizing agents and strong bases[10]. Ensure that your reaction conditions are compatible. Strong bases can catalyze self-condensation reactions (e.g., Cannizzaro reaction).
-
Review Storage and Handling: Improper storage can lead to the formation of impurities that may participate in side reactions. For instance, the presence of water could lead to hydrate formation[11].
Logical Troubleshooting Flow
Caption: Decision tree for troubleshooting unexpected byproducts.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Storage Temperature | 2-8°C[1][12][13] | Minimizes kinetic rate of degradation. |
| Purity (as supplied) | ≥98%[1][13] | Ensures reliable and reproducible experimental results. |
| Incompatible Materials | Strong oxidizing agents, Strong bases[10] | Prevents uncontrolled reactions and degradation. |
| Conditions to Avoid | Heat, sparks, open flames, exposure to air and light[2][4][5] | Prevents oxidation, photodegradation, and ensures safety. |
References
- 1. chemscene.com [chemscene.com]
- 2. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. wcu.edu [wcu.edu]
- 13. chemscene.com [chemscene.com]
Optimization of reaction parameters for synthesizing 3-Ethoxy-2,4-difluorobenzaldehyde
Introduction
Welcome to the technical support guide for the synthesis of 3-Ethoxy-2,4-difluorobenzaldehyde (CAS No. 1017779-87-1)[1]. This molecule is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutics where the unique electronic properties of fluorine and the ethoxy group can significantly influence molecular interactions and metabolic stability. The synthesis of this specific isomer requires precise control over regiochemistry, a common challenge with polysubstituted aromatic rings.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the optimization of reaction parameters, moving beyond a simple protocol to explain the causality behind experimental choices. We will address common issues encountered during the synthesis, offering a structured troubleshooting framework in a direct question-and-answer format.
Reaction Overview: Directed ortho-Metalation (DoM)
While the Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic compounds, achieving the specific 3-ethoxy isomer via this route on a 1-ethoxy-2,4-difluorobenzene precursor is challenging due to complex regiochemical directing effects.[2][3][4]
A more reliable and regioselective strategy is a Directed ortho-Metalation (DoM) followed by formylation. This process involves two key steps:
-
Deprotonation (Lithiation): An organolithium base, such as n-butyllithium (n-BuLi), selectively removes a proton from the position most activated by the directing groups on the aromatic ring. In the case of 1-ethoxy-2,4-difluorobenzene, the proton at the C3 position is the most acidic due to the inductive effects of the two adjacent fluorine atoms.
-
Formylation: The resulting aryllithium intermediate, a potent nucleophile, is quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group at the desired position. A similar strategy has been successfully employed for the formylation of other difluorobenzene derivatives.[5]
Reaction Mechanism
The mechanism involves the formation of a highly reactive aryllithium species that is subsequently trapped by DMF.
Caption: Directed ortho-Metalation (DoM) and formylation pathway.
Frequently Asked Questions (FAQs)
Q1: Why is Directed ortho-Metalation (DoM) preferred over Vilsmeier-Haack for this synthesis? A: Regioselectivity is the primary reason. The starting material, 1-ethoxy-2,4-difluorobenzene, has multiple potential sites for electrophilic attack. The powerful activating effect of the ethoxy group directs ortho- and para-, while the fluorine atoms are deactivating.[6] This can lead to a mixture of isomers with a bulky electrophile like the Vilsmeier reagent.[7][8] DoM, by contrast, relies on kinetic deprotonation of the most acidic proton (at C3, activated by adjacent fluorines), offering a much cleaner route to the desired 3-ethoxy isomer.
Q2: What is the best organolithium reagent to use, and why is the temperature so critical? A: n-Butyllithium (n-BuLi) in a non-coordinating solvent like hexanes is the standard choice. It is a strong, non-nucleophilic base ideal for deprotonation. The reaction must be maintained at very low temperatures (typically -78 °C, a dry ice/acetone bath) for two main reasons:
-
To ensure kinetic control: This favors the deprotonation of the most acidic proton (C3) over thermodynamically favored sites, preventing isomer formation.
-
To maintain stability: Aryllithium intermediates can be unstable at higher temperatures, leading to decomposition and side reactions.
Q3: What are the critical quality attributes for the reagents and solvents? A: This reaction is extremely sensitive to moisture and air.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. It must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a sealed commercial source.
-
Reagents: N,N-Dimethylformamide (DMF) must also be anhydrous. n-BuLi solutions degrade over time; their concentration should be determined by titration before use.
-
Atmosphere: The entire reaction must be conducted under an inert atmosphere (e.g., dry argon or nitrogen) using oven-dried glassware and syringe techniques.
Q4: How can I monitor the progress of the reaction? A: Monitoring the formation of the aryllithium intermediate directly is difficult. The most common method is to monitor the consumption of the starting material after quenching. A small aliquot of the reaction mixture can be withdrawn via syringe, quenched with a proton source (like methanol), and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of the 1-ethoxy-2,4-difluorobenzene starting material.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem: Low or No Product Yield
Q: I performed the reaction, but my final yield is extremely low, or I only recovered the starting material. What went wrong?
A: This is the most common issue and almost always points to one of three critical areas:
-
Inactive Organolithium Reagent: n-BuLi is highly reactive and degrades upon exposure to air or moisture.
-
Solution: Always use a fresh bottle or titrate your n-BuLi solution before the experiment to determine its exact molarity. An old or poorly stored reagent is often the primary culprit.
-
-
Presence of Moisture or Protic Contaminants: Any trace of water in the solvent, reagents, or glassware will instantly quench the n-BuLi and the aryllithium intermediate.
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents and reagents from sealed bottles. Purge the entire system with a dry, inert gas like argon.
-
-
Incorrect Temperature Control: If the temperature rises significantly above -70 °C before the addition of DMF, the aryllithium intermediate may decompose.
-
Solution: Use a well-insulated dry ice/acetone or a cryocooler to maintain a stable low temperature throughout the lithiation step. Add the n-BuLi slowly and monitor for any exotherm.
-
Problem: Formation of Impurities and Side Products
Q: My crude product shows multiple spots on TLC. What are these impurities?
A: Besides unreacted starting material, there are two likely side products:
-
Isomeric Aldehydes: If the temperature is not kept sufficiently low or if a less-hindered base like LDA is used, you may get partial deprotonation at other sites (e.g., C5 or C6), leading to the formation of other benzaldehyde isomers.
-
Solution: Strict adherence to -78 °C during the addition of n-BuLi is critical for regioselectivity. Ensure the base is added slowly to the substrate solution, not the other way around.
-
-
3-Ethoxy-2,4-difluorobenzoic Acid: The target aldehyde product is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for extended periods during workup or purification.
-
Solution: Work up the reaction promptly. During extraction, an acidic wash can remove basic impurities, but prolonged exposure should be avoided. If the acid is a major contaminant, it can often be removed by washing the organic layer with a mild base like sodium bicarbonate solution.[9]
-
Caption: Troubleshooting workflow for common synthesis issues.
Problem: Purification Challenges
Q: My crude product is an oil that is difficult to purify by crystallization. What are the best purification methods?
A: Aromatic aldehydes can be challenging to crystallize. Here are effective alternatives:
-
Silica Gel Column Chromatography: This is the most reliable method. A solvent system with low polarity, such as a gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10%), will typically provide good separation of the product from nonpolar impurities and more polar side products.
-
Vacuum Distillation: If the product is thermally stable, short-path vacuum distillation can be an effective method for purification on a larger scale.[9] This is particularly useful for removing non-volatile baseline impurities.
-
Bisulfite Adduct Formation: This is a classic chemical method for purifying aldehydes.[10] The crude product is treated with an aqueous solution of sodium bisulfite, which forms a solid adduct with the aldehyde. This solid can be filtered and washed to remove impurities. The pure aldehyde is then regenerated by treating the adduct with a mild base (e.g., NaHCO₃) or acid. This method is highly effective but adds extra steps to the procedure.
Optimized Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all times.
Reagents & Materials:
-
1-Ethoxy-2,4-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, Hexanes (for chromatography)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Oven-dried, multi-neck round-bottom flask with a magnetic stirrer, septa, and nitrogen/argon inlet.
Procedure:
-
Setup: Assemble the dry glassware under a positive pressure of inert gas.
-
Initial Solution: To the reaction flask, add 1-Ethoxy-2,4-difluorobenzene (1.0 eq) and anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour.
-
Formylation: Slowly add anhydrous DMF (1.5 eq) dropwise via syringe, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for another 30 minutes before slowly warming to 0 °C over 1 hour.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient.
Data Summary: Parameter Optimization
The success of this synthesis is highly dependent on several key parameters. The following table summarizes their effects on the reaction outcome.
| Parameter | Sub-Optimal Condition | Optimal Condition | Consequence of Sub-Optimal Condition |
| Temperature | > -65 °C | -78 °C to -70 °C | Poor regioselectivity (isomer formation), decomposition of aryllithium. |
| n-BuLi Stoichiometry | < 1.0 eq | 1.05 - 1.1 eq | Incomplete conversion, low yield. |
| n-BuLi Stoichiometry | > 1.2 eq | 1.05 - 1.1 eq | Potential for double lithiation or side reactions with the product. |
| Solvent/Reagents | Wet / Undried | Rigorously Anhydrous | Complete reaction failure due to quenching of the organolithium species. |
| Reaction Time (Lithiation) | < 45 min | 60 min | Incomplete deprotonation, leading to lower conversion. |
References
- 1. chemscene.com [chemscene.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Reactions Involving 3-Ethoxy-2,4-difluorobenzaldehyde
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Ethoxy-2,4-difluorobenzaldehyde (CAS No. 1017779-87-1).[1][2] This guide is structured to provide in-depth troubleshooting for common synthetic challenges, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success. Our goal is to empower you to diagnose and resolve issues encountered in your synthetic routes.
Understanding the Reactivity Profile of this compound
The reactivity of this compound is dictated by the interplay of its substituents. The two fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[3] Conversely, the ethoxy group is electron-donating through resonance, which can somewhat counteract the effect of the halogens. The ortho-position of the ethoxy group may also introduce steric hindrance. These competing electronic and steric factors are often at the heart of failed reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific, common issues in a question-and-answer format.
I. Failed Wittig Reaction: Low or No Olefin Product
Question: I am attempting a Wittig reaction with this compound to synthesize a substituted styrene, but I'm observing either a very low yield or only starting material. What's going wrong?
Answer: This is a common issue. The electron-withdrawing nature of the difluoro-substituted ring should make the aldehyde sufficiently reactive.[3] However, several factors can lead to failure in a Wittig reaction.[4][5]
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| 1. Incomplete Ylide Formation | The phosphonium salt requires a sufficiently strong base for deprotonation to form the ylide. Incomplete ylide formation is a primary reason for low yields. | Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). Ensure anhydrous conditions, as these bases are highly moisture-sensitive.[6] |
| 2. Ylide Instability | Unstabilized ylides can be unstable and may decompose, especially at room temperature. | Generate the ylide in situ at low temperatures (e.g., 0 °C to -78 °C) and add the aldehyde solution to the freshly prepared ylide.[6] |
| 3. Aldehyde Purity | Impurities in your this compound, such as the corresponding carboxylic acid, will quench the ylide. | Confirm the purity of your aldehyde. If necessary, purify it by column chromatography or distillation. |
| 4. Steric Hindrance | The ethoxy group at the ortho position might sterically hinder the approach of a bulky ylide. | If possible, use a less sterically hindered phosphonium salt. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters, can be less sensitive to steric effects and is a preferred alternative for sterically hindered ketones and some aldehydes.[4] |
Experimental Protocol: Standard Wittig Reaction
This protocol provides a starting point for the Wittig reaction.
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the chosen phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete ylide formation. The appearance of a characteristic color change (often to deep red or orange) can indicate ylide formation.
-
Aldehyde Addition: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow Diagram: Wittig Reaction Troubleshooting
Caption: A logical workflow for troubleshooting a failed Wittig reaction.
II. Unsuccessful Knoevenagel Condensation
Question: I am trying to perform a Knoevenagel condensation with this compound and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) but the reaction is not proceeding. What could be the issue?
Answer: The Knoevenagel condensation is a robust method for C-C bond formation.[7][8] Given the electron-withdrawing fluorine atoms on the benzaldehyde, the reaction should be favorable.[3] Failure typically points to issues with the catalyst or reaction conditions.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| 1. Inappropriate Catalyst | The Knoevenagel condensation is base-catalyzed. The choice and amount of catalyst are crucial. Weak bases are generally preferred. | Use a catalytic amount of a weak amine base such as piperidine or pyridine.[8] In some cases, an ionic liquid or a Lewis acid can also be effective.[8] |
| 2. Insufficient Reaction Temperature | While some Knoevenagel condensations proceed at room temperature, others require heating to overcome the activation energy barrier. | If the reaction is sluggish at room temperature, gently heat the reaction mixture to reflux. Monitor the progress by TLC. |
| 3. Water Removal | The Knoevenagel condensation produces a molecule of water. In some cases, the presence of this water can inhibit the reaction or lead to side products. | While not always necessary, particularly in solvent-free systems or with highly reactive substrates, using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product. |
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) and the active methylene compound (10 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.5 mmol).
-
Reaction: Reflux the reaction mixture and monitor its progress by TLC.
-
Isolation: After completion, cool the mixture to room temperature. Collect the precipitated product by vacuum filtration and wash with cold ethanol.[3]
-
Drying: Dry the product to obtain the corresponding substituted alkene.
III. Complications in Reductive Amination
Question: My reductive amination of this compound with a primary amine is giving me a mixture of products, including the reduced aldehyde (an alcohol) and unreacted starting materials. How can I improve the selectivity?
Answer: Reductive amination is a powerful tool for amine synthesis, but controlling the reaction to favor the desired product over side reactions is key.[9] The main challenge is often the relative rates of imine formation and aldehyde reduction.[10][11]
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| 1. Premature Aldehyde Reduction | Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde before it has a chance to form the imine with the amine. | Use a milder, imine-selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[9] These reagents are less likely to reduce the aldehyde. |
| 2. Slow Imine Formation | The formation of the imine is a crucial step. The electron-withdrawing fluorine atoms should facilitate this, but steric hindrance from the ortho-ethoxy group could slow it down. | Add a catalytic amount of a weak acid, such as acetic acid, to catalyze imine formation. You can also pre-stir the aldehyde and amine together for a period before adding the reducing agent to allow for imine formation. |
| 3. Byproduct Formation | Besides aldehyde reduction, other side reactions can occur. | Control the stoichiometry carefully. Use a slight excess of the amine to drive the imine formation. Running the reaction at a slightly elevated temperature can sometimes favor imine formation, but this should be monitored carefully to avoid decomposition. |
Experimental Protocol: Selective Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in a suitable solvent like 1,2-dichloroethane or methanol. Add a catalytic amount of acetic acid (e.g., 0.1 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Continue to stir at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Diagram: Reductive Amination Pathway and Pitfalls
Caption: The desired reductive amination pathway versus a common side reaction.
References
- 1. chemscene.com [chemscene.com]
- 2. appchemical.com [appchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Safe handling and disposal procedures for 3-Ethoxy-2,4-difluorobenzaldehyde
Technical Support Center: 3-Ethoxy-2,4-difluorobenzaldehyde
A Guide for Researchers in Synthetic Chemistry and Drug Development
As a Senior Application Scientist, this guide is designed to provide you with the essential technical and safety information for the effective use of this compound in your research. This compound serves as a critical building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents where fluorine substitution can enhance metabolic stability and biological activity.[1] Understanding its properties and handling requirements is paramount to ensuring both experimental success and laboratory safety.
This document moves beyond a simple recitation of safety data, offering practical, field-tested advice in a troubleshooting and FAQ format to address the specific challenges you may encounter.
Compound Identification and Properties
A clear understanding of the physicochemical properties of a reagent is the foundation of its safe and effective use.
| Property | Value | Source |
| CAS Number | 1017779-87-1 | [2][3] |
| Molecular Formula | C₉H₈F₂O₂ | [2][3] |
| Molecular Weight | 186.16 g/mol | [2] |
| Appearance | Varies (Typically a solid or liquid) | Inferred from related benzaldehydes |
| Purity | ≥98% (Typical) | [2] |
| SMILES | CCOC1=C(C=CC(=C1F)C=O)F | [2] |
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and disposal of this compound.
General Safety & Handling
Q: What are the primary hazards I should be aware of when working with this compound? A: While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar difluorinated and ethoxy-substituted benzaldehydes indicate several potential hazards. You should treat the compound as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] As with many benzaldehyde derivatives, it may also be harmful if swallowed.[6][7] Always handle this chemical with the assumption that it is hazardous.
Q: Why is ventilation so critical when handling this reagent? A: The aldehyde functional group and the volatile nature of many organic reagents necessitate the use of robust ventilation.[8] Handling this compound exclusively within a certified chemical fume hood prevents the inhalation of potentially harmful vapors or aerosols.[9][10] This is a fundamental tenet of prudent laboratory practice to minimize exposure and prevent the buildup of flammable vapor concentrations.[11]
Q: Can this compound form explosive peroxides? A: Yes, aldehydes are a class of compounds known to form peroxides upon exposure to air, especially when stored for extended periods.[11] These peroxides can be sensitive to shock and heat, posing a significant explosion hazard. It is crucial to date containers upon receipt and opening and to test for peroxides if the material has been stored for an extended time or shows signs of crystallization around the cap.
Personal Protective Equipment (PPE)
Q: What is the minimum required PPE for handling this chemical? A: The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as large-scale reactions or transfers, a full-face shield should be worn in addition to goggles.[9][12]
-
Hand Protection: Nitrile gloves are a standard requirement. Always inspect gloves for tears or degradation before use and wash your hands thoroughly after removing them.[8][12]
-
Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened to protect your skin and clothing.[8]
-
Footwear: Closed-toe shoes are required at all times in the laboratory to protect against spills and broken glass.[9]
Q: I spilled a small amount on my nitrile glove. Should I change it immediately? A: Yes. You must remove the contaminated glove immediately, wash your hands, and put on a new glove. Nitrile gloves offer splash protection but are permeable to many organic solvents and reagents over time. Treating them as a single-use barrier is the safest practice to prevent chemical exposure.[12]
Storage & Incompatibilities
Q: How should I properly store this compound? A: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] Keep it away from heat, sparks, and open flames.[13] Due to its potential to form peroxides and sensitivity to air, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage.[5]
Q: What materials are incompatible with this compound? A: Avoid contact with strong oxidizing agents and strong bases.[13][14] Aldehydes can undergo vigorous or exothermic reactions with these materials. Planning your experiments to avoid inadvertent mixing is a critical safety step.
Spill & Emergency Procedures
Q: What is the first thing I should do if I spill this chemical on the floor? A: Your immediate priorities are to alert others and ensure your own safety.
-
Alert: Immediately notify colleagues and your lab supervisor.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Assess: If the spill is large or you feel unwell, evacuate the area and call your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
For small, manageable spills, you can proceed with cleanup by following the detailed protocol in the next section.
Q: What are the first aid measures for exposure? A:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove all contaminated clothing. If irritation persists, seek medical advice.[4][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Call for medical assistance.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]
Experimental Protocol: Small Spill Cleanup
This protocol outlines a self-validating system for managing a small (less than 100 mL) spill of this compound inside a chemical fume hood.
Objective: To safely neutralize and contain a small chemical spill, protecting personnel and the environment.
Materials:
-
Spill Kit containing:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Two pairs of chemical-resistant gloves (nitrile)
-
Chemical splash goggles and face shield
-
Disposable scoop or tongs
-
Heavy-duty sealable plastic bag or container for waste
-
"Hazardous Waste" labels
-
Procedure:
-
Ensure Safety: Confirm PPE is correctly worn (goggles, face shield, lab coat, double gloves).
-
Containment: Cover the spill with an inert absorbent material, starting from the outside and working inward to prevent spreading.[15]
-
Absorption: Allow the material to fully absorb the chemical. Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the contaminated absorbent material into the designated sealable waste container using non-sparking tools.[16]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place the cleaning materials into the same hazardous waste container.
-
Disposal: Seal the waste container, label it clearly as "Hazardous Waste" with the full chemical name, and place it in the satellite accumulation area for pickup by Environmental Health & Safety (EHS).[17]
-
Documentation: Report the spill to your lab supervisor and document it according to your institution's policies.
Visualization of Workflows
Emergency Response for Chemical Exposure
The following diagram outlines the critical decision-making process following an accidental chemical exposure event.
Caption: Workflow for immediate actions following personal chemical exposure.
Waste Disposal Decision Pathway
Proper waste segregation is crucial for safety and regulatory compliance. This diagram provides a logical flow for disposing of waste generated from experiments involving this compound.
Caption: Decision workflow for the disposal of experimental waste.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. appchemical.com [appchemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. csub.edu [csub.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
Byproduct analysis and identification in 3-Ethoxy-2,4-difluorobenzaldehyde synthesis
Document ID: TSC-2025-12-31-001
Version: 1.0
Introduction
3-Ethoxy-2,4-difluorobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its preparation, typically involving a two-step process of etherification followed by formylation, requires careful control of reaction conditions to ensure high purity and yield. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, byproduct formation, and analytical strategies for impurity identification.
Frequently Asked Questions (FAQs)
Category 1: Reaction Monitoring & Initial Observations
Question 1: My TLC plate shows multiple spots after the Williamson ether synthesis step. What are the likely identities of these spots?
Answer: It is common to observe multiple spots on a TLC plate during the synthesis of the ether intermediate. Besides your desired product (3-ethoxy-2,4-difluorophenol), the other spots could be:
-
Unreacted Starting Material: The most common impurity is the starting 2,4-difluorophenol. This will typically have a lower Rf value than the ether product due to its higher polarity.
-
Base-related Impurities: Depending on the base used, you might have residual base or its salts on the plate.
-
Solvent Impurities: Ensure your solvents are of high purity, as impurities can also appear on the TLC.
-
C-Alkylation Byproduct: While O-alkylation is favored, under certain conditions, minor C-alkylation of the phenoxide can occur, leading to an isomeric byproduct.[1]
Question 2: The reaction mixture for the Vilsmeier-Haack formylation turned a dark color (black or dark brown). Is this normal?
Answer: A color change to dark brown or even black during the formation of the Vilsmeier reagent (from POCl₃ and DMF) and its subsequent reaction with the aromatic ether is quite common.[2][3][4] This is often attributed to the formation of complex intermediates and minor side reactions. However, an excessively dark or tar-like appearance could indicate:
-
Elevated Temperatures: The reaction is exothermic. Poor temperature control can lead to decomposition and polymerization, especially if the substrate is highly activated.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. The presence of water can lead to side reactions and decomposition.
-
Substrate Instability: While 3-ethoxy-2,4-difluorophenol is generally stable, prolonged exposure to the strongly acidic and reactive Vilsmeier conditions at high temperatures can cause some degradation.
It is crucial to monitor the reaction by TLC or HPLC to ensure the formation of the desired product is proceeding as expected, despite the color change.
Category 2: Byproduct Identification & Analysis
Question 3: I have an unknown peak in my GC-MS analysis of the final product. What are the most probable byproducts in the synthesis of this compound?
Answer: Several byproducts can arise from the two-step synthesis. Below is a table summarizing the most common ones, their likely origin, and key mass spectrometry fragments to look for.
| Potential Byproduct | Origin | Expected Molecular Ion (m/z) | Key Fragmentation Patterns |
| 2,4-Difluoro-3-hydroxybenzaldehyde | Incomplete etherification | 158.02 | Look for fragments corresponding to the loss of CO and other characteristic aromatic patterns. |
| 3-Ethoxy-2,4-difluorophenol | Incomplete formylation | 174.05 | Fragments will show the loss of the ethyl group and other aromatic ring fragments. |
| Positional Isomers (e.g., 5-Ethoxy-2,4-difluorobenzaldehyde) | Non-regioselective formylation | 186.05 | The fragmentation pattern will be very similar to the desired product. Isomer identification often requires NMR or comparison with an authentic standard. |
| Di-formylated Product | Over-reaction | 214.04 | A higher molecular weight peak corresponding to the addition of a second formyl group. |
| Unreacted Ethylating Agent Adducts | Side reaction from Williamson Ether Synthesis | Varies | Depends on the ethylating agent used (e.g., ethyl iodide, diethyl sulfate). |
For the analysis of fluorinated organic compounds by GC-MS, using a chemical ionization (CI) source can sometimes provide a clearer molecular ion peak ([M+H]⁺), which simplifies identification.[5]
Question 4: How can I use NMR spectroscopy to confirm the structure of my product and identify impurities?
Answer: NMR spectroscopy is a powerful tool for both structure confirmation and impurity analysis. For this compound, you should expect to see:
-
¹H NMR:
-
A triplet and a quartet for the ethoxy group protons.
-
Signals in the aromatic region for the two protons on the benzene ring.
-
A singlet for the aldehyde proton, typically downfield.
-
-
¹³C NMR:
-
Distinct signals for the carbons of the ethoxy group, the aromatic ring, and the carbonyl carbon of the aldehyde.
-
-
¹⁹F NMR:
-
Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.
-
The presence of unexpected signals can indicate impurities. For example, a broad singlet in the aromatic region could suggest the presence of a hydroxyl group from an unreacted starting material. Comparing your spectra to reference spectra for similar compounds can be very helpful.[6][7]
Category 3: Purification & Troubleshooting
Question 5: I am having difficulty separating my product from a persistent impurity during column chromatography. What strategies can I employ?
Answer: If co-elution is an issue, consider the following:
-
Solvent System Optimization: Systematically vary the polarity of your eluent. A shallow gradient of a more polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) can often resolve closely eluting spots.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica (like diol or cyano).
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities. Experiment with different solvent systems to find one where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can provide excellent separation, although it is a more resource-intensive technique.
Question 6: My overall yield is consistently low. What are the most common causes and how can I improve it?
Answer: Low yields can stem from issues in either the etherification or the formylation step.
-
Inefficient Etherification:
-
Incomplete Deprotonation: Ensure you are using a sufficiently strong base to fully deprotonate the starting phenol.[8][9] Sodium hydride or potassium carbonate are common choices.[1]
-
Poor Nucleophilicity of the Phenoxide: The reaction is an SN2 type; ensure your solvent is appropriate (e.g., DMF, acetonitrile) and that the temperature is sufficient to drive the reaction to completion.[10]
-
Side Reactions: The use of secondary or tertiary alkyl halides can lead to elimination reactions as a major side pathway.[11]
-
-
Inefficient Formylation:
-
Inactive Vilsmeier Reagent: Ensure your DMF and POCl₃ are anhydrous. The Vilsmeier reagent is highly moisture-sensitive.[12]
-
Insufficient Activation of the Aromatic Ring: The Vilsmeier-Haack reaction works best on electron-rich aromatic rings.[3][13] The ethoxy group is activating, but the two fluorine atoms are deactivating. Careful control of reaction time and temperature is necessary.
-
Work-up Losses: Ensure complete hydrolysis of the iminium intermediate during work-up to obtain the aldehyde. Also, ensure proper extraction and solvent removal to avoid product loss.
-
Troubleshooting Workflows
Workflow 1: Identification of an Unknown Byproduct
This workflow outlines a systematic approach to identifying an unknown impurity observed during analysis.
Caption: Workflow for the systematic identification of unknown byproducts.
Detailed Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
-
Sample Dilution: Accurately weigh approximately 10 mg of the crude reaction mixture or purified product into a 10 mL volumetric flask.
-
Solvation: Dissolve the sample in a high-purity solvent such as dichloromethane or ethyl acetate. Ensure the solvent is compatible with your GC column.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the GC inlet.
-
Vial Transfer: Transfer the filtered solution to a 2 mL autosampler vial.
-
Analysis: Run the sample on a GC-MS system equipped with a suitable column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms). The temperature program should be optimized to separate the product from potential impurities.
Protocol 2: General Vilsmeier-Haack Formylation
Warning: This reaction should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30-60 minutes. The formation of the Vilsmeier reagent, a chloroiminium ion, will occur.[2][12]
-
Substrate Addition: Dissolve the 3-ethoxy-2,4-difluorophenol in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and then heat as necessary (e.g., 50-60 °C) while monitoring by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by pouring it onto crushed ice. Add a saturated solution of sodium acetate or sodium hydroxide to hydrolyze the iminium intermediate and neutralize the acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-Difluorobenzaldehyde(34036-07-2) 1H NMR [m.chemicalbook.com]
- 7. Solved Prepare a correlation table for the NMR spectrum | Chegg.com [chegg.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. A small amount of another organic product is formed in a Williams... | Study Prep in Pearson+ [pearson.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Selection and Optimization for 3-Ethoxy-2,4-difluorobenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 3-Ethoxy-2,4-difluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the synthesis of this key aromatic building block. Here, you will find a comprehensive resource structured in a question-and-answer format to directly address the practical issues encountered during experimentation.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound, providing both the underlying chemical principles and actionable solutions.
Q1: I am observing low to no yield of this compound. What are the primary factors to investigate?
A1: Low or no product yield is a common issue that can stem from several factors. A systematic troubleshooting approach is recommended.
-
Insufficient Activation of the Nucleophile: The ethoxide nucleophile, typically generated from ethanol and a base, must be present in sufficient concentration. Incomplete deprotonation of ethanol will result in a low concentration of the active nucleophile.
-
Solution: Ensure you are using a strong enough base to deprotonate ethanol. Sodium ethoxide can be used directly, or a strong base like sodium hydride (NaH) can be used to generate the ethoxide in situ. For milder conditions, potassium carbonate (K₂CO₃) can be effective, though it may require higher temperatures.[1][2]
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may be too slow to proceed to completion within a reasonable timeframe. Conversely, excessively high temperatures can lead to side reactions and decomposition of the starting material or product.
-
Solution: For Nucleophilic Aromatic Substitution (SNAr) reactions, a temperature range of 50-100 °C is a good starting point.[1] Palladium-catalyzed reactions may also fall within this range, but optimization is key. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature for your specific conditions.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in SNAr and transition metal-catalyzed reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Solution: Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[3] These solvents effectively solvate the cation of the alkoxide salt, leaving the alkoxide nucleophile more reactive.
-
-
Catalyst Deactivation (for Palladium-Catalyzed Reactions): If you are employing a Buchwald-Hartwig type C-O coupling, the palladium catalyst can be sensitive to air and impurities.
Q2: I am observing the formation of multiple products. What are the likely side reactions and how can I minimize them?
A2: The presence of multiple spots on a TLC plate or peaks in your analytical chromatogram indicates the formation of side products. Here are the most common culprits in this synthesis:
-
Substitution at the C2 Position: While the desired product is the result of substitution at the C3 position, nucleophilic attack can also occur at the C2 position, leading to the formation of 2-Ethoxy-3,4-difluorobenzaldehyde.
-
Explanation of Regioselectivity: In Nucleophilic Aromatic Substitution (SNAr), the position of attack is dictated by the stability of the intermediate Meisenheimer complex. The electron-withdrawing aldehyde group (-CHO) at the C1 position and the fluorine at the C4 position will stabilize a negative charge on the aromatic ring. Attack at the C3 position allows for resonance delocalization of the negative charge onto the oxygen of the aldehyde group, which is a highly stabilizing contributor. Attack at other positions is less favored.
-
Solution: While electronic factors favor C3 substitution, optimizing reaction conditions can improve selectivity. Lowering the reaction temperature may enhance the kinetic selectivity for the thermodynamically favored C3 product.
-
-
C-Alkylation: The ethoxide can potentially attack the aldehyde group, leading to the formation of a hemiacetal or acetal.
-
Solution: This is more likely to occur under acidic conditions. By maintaining basic conditions throughout the reaction, this side reaction is generally minimized. If it persists, consider protecting the aldehyde group as an acetal before the etherification step, followed by deprotection.
-
-
Hydrodehalogenation (in Palladium-Catalyzed Reactions): A common side reaction in Buchwald-Hartwig couplings is the replacement of a halogen with a hydrogen atom.
-
Solution: This can be influenced by the choice of ligand, base, and the presence of any reducing agents. Screening different phosphine ligands and bases is the most effective way to minimize this side product.[6]
-
Q3: Which synthetic route is generally preferred for this transformation: classical Williamson Ether Synthesis (SNAr) or a Palladium-Catalyzed Buchwald-Hartwig reaction?
A3: Both SNAr and palladium-catalyzed C-O coupling are viable routes. The choice often depends on the desired reaction conditions and the scale of the synthesis.
-
Nucleophilic Aromatic Substitution (SNAr):
-
Advantages: This is often a simpler, catalyst-free method. Given that the 2,4-difluorobenzaldehyde ring is activated by two fluorine atoms and an aldehyde group, direct substitution with sodium ethoxide is a strong possibility. It is also generally more cost-effective for large-scale production.
-
Disadvantages: It may require harsher conditions (higher temperatures and stronger bases) compared to catalyzed reactions.
-
-
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling:
-
Advantages: These reactions often proceed under milder conditions and can have a broader substrate scope.[7][8] They can be particularly useful if the SNAr reaction gives low yields or requires conditions that are incompatible with other functional groups.
-
Disadvantages: The cost of the palladium catalyst and phosphine ligands can be a significant factor, especially on a large scale. The reaction can also be more sensitive to air and moisture.
-
A comparative overview is presented in the table below:
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed C-O Coupling |
| Catalyst | None | Palladium precatalyst and a phosphine ligand |
| Typical Base | Strong bases (e.g., NaH, NaOEt) or milder bases at higher temperatures (e.g., K₂CO₃) | Often milder bases (e.g., Cs₂CO₃, K₃PO₄) |
| Temperature | Often requires elevated temperatures (50-100 °C) | Can often be performed at lower temperatures |
| Cost | Generally lower | Higher due to catalyst and ligand cost |
| Sensitivity | Less sensitive to air and moisture | Requires inert atmosphere and anhydrous conditions |
II. Experimental Protocols
The following protocols provide a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on the general principles of SNAr reactions with activated aryl fluorides.
Materials:
-
2,4-Difluorobenzaldehyde
-
Ethanol (anhydrous)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous ethanol (1.5 equivalents) to anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the ethanol/DMF solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of sodium ethoxide.
-
To this solution, add 2,4-difluorobenzaldehyde (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Palladium-Catalyzed C-O Coupling
This protocol is a generalized procedure based on modern Buchwald-Hartwig C-O coupling reactions.
Materials:
-
2,4-Difluorobenzaldehyde
-
Ethanol (anhydrous)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BrettPhos)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene, anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and cesium carbonate (1.5 equivalents).
-
Add anhydrous, degassed toluene to the flask.
-
Add 2,4-difluorobenzaldehyde (1.0 equivalent) and anhydrous ethanol (1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Visualizing the Process: Diagrams and Workflows
Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr mechanism for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. byjus.com [byjus.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization and Purity Determination of 3-Ethoxy-2,4-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization and stringent purity assessment of intermediates are paramount. 3-Ethoxy-2,4-difluorobenzaldehyde, a substituted benzaldehyde, serves as a critical building block in the development of novel therapeutics and advanced materials. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive, in-depth comparison of analytical methodologies for the characterization and purity determination of this compound. Drawing upon established analytical principles and data from structurally related compounds, we present a framework for robust quality control, ensuring the reliability and reproducibility of your research and development endeavors.
Structural Elucidation and Physicochemical Properties
This compound possesses the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol .[1] The presence of an ethoxy group and two fluorine atoms on the benzaldehyde scaffold introduces unique electronic and steric properties that influence its reactivity and spectroscopic characteristics.
For a comparative perspective, we will reference 2,4-Difluorobenzaldehyde , a structurally similar and commercially available alternative. This comparison will highlight the influence of the ethoxy substituent on the analytical data.
Table 1: Physicochemical Properties of this compound and a Comparative Compound
| Property | This compound | 2,4-Difluorobenzaldehyde (Alternative) |
| CAS Number | 1017779-87-1[1][2] | 1550-35-2[3][4] |
| Molecular Formula | C₉H₈F₂O₂[1] | C₇H₄F₂O[4] |
| Molecular Weight | 186.16 g/mol [1] | 142.10 g/mol [3][4] |
| Appearance | Not specified (expected to be a solid or liquid) | Colorless to light orange to yellow clear liquid[3] |
| Purity (Typical) | ≥98%[1] | ≥98%[3] |
| Boiling Point | Not specified | 65-66 °C at 17 mmHg[3] |
| Melting Point | Not specified | 2-3 °C[3] |
Analytical Workflow for Comprehensive Characterization
A multi-technique approach is essential for the unambiguous characterization and purity assessment of this compound. The following workflow ensures a thorough evaluation of the compound's identity, purity, and impurity profile.
Caption: A comprehensive analytical workflow for the characterization and purity determination of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
¹H NMR Spectroscopy
The ¹H NMR spectrum will confirm the presence of the ethoxy group, the aromatic protons, and the aldehyde proton. The chemical shifts and coupling constants provide valuable information about the substitution pattern.
Expected ¹H NMR Spectral Data (Predicted):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~10.2 | s | - |
| Aromatic (Ar-H) | 6.8 - 7.8 | m | - |
| Methylene (-OCH₂CH₃) | ~4.2 | q | ~7.0 |
| Methyl (-OCH₂CH₃) | ~1.4 | t | ~7.0 |
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative proton ratios.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Expected ¹³C NMR Spectral Data (Predicted):
| Carbon | Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~185 |
| Aromatic (C-F, C-O, C-C) | 110 - 165 |
| Methylene (-OCH₂) | ~65 |
| Methyl (-CH₃) | ~15 |
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly useful for fluorinated compounds, offering a wide chemical shift range and high sensitivity. It can confirm the presence and environment of the fluorine atoms.
Experimental Protocol for ¹⁹F NMR Analysis:
-
Sample Preparation: Same as for ¹H NMR.
-
Instrument Parameters (400 MHz Spectrometer):
-
Observe Frequency: ~376 MHz.
-
Spectral Width: -100 to -150 ppm (typical for aryl fluorides).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 64-256.
-
-
Data Analysis: The spectrum should show two distinct signals for the two non-equivalent fluorine atoms, with characteristic couplings to each other and to the aromatic protons.
Chromatographic Techniques for Purity Determination
Chromatographic methods are essential for separating the main compound from any impurities, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary method for determining the purity of non-volatile organic compounds.
Experimental Protocol for HPLC Analysis:
-
Instrumentation: HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~254 nm, where the benzaldehyde chromophore absorbs strongly.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 2: Comparison of HPLC Purity Data
| Compound | Purity (%) |
| This compound (Typical) | ≥98.0 |
| 2,4-Difluorobenzaldehyde (Typical) | ≥98.0 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both separation and structural information, making it ideal for identifying and quantifying volatile impurities.
Experimental Protocol for GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Data Analysis: The total ion chromatogram (TIC) is used to determine the retention times of the components. The mass spectrum of each peak is used for identification by comparison with spectral libraries (e.g., NIST).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Expected FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (aldehyde) | ~2850, ~2750 |
| C=O stretch (aldehyde) | ~1700 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-O stretch (ether) | 1250 - 1000 |
| C-F stretch | 1350 - 1100 |
Experimental Protocol for FT-IR Analysis:
-
Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the observed absorption bands with known characteristic frequencies to confirm the presence of the expected functional groups.
Potential Impurities and Their Identification
Impurities in this compound can arise from the starting materials, side reactions, or degradation. Common potential impurities include:
-
Starting materials: 2,4-Difluorobenzaldehyde or a corresponding phenol precursor.
-
By-products of ethoxylation: Over-ethoxylated products or unreacted starting materials.
-
Oxidation product: 3-Ethoxy-2,4-difluorobenzoic acid.
These impurities can be detected and identified using the chromatographic and spectroscopic methods described above. For instance, the carboxylic acid impurity would show a broad O-H stretch in the FT-IR spectrum and a different retention time in HPLC.
Caption: Logical relationships in the analysis of potential impurities in this compound.
Conclusion
The comprehensive characterization and purity determination of this compound require a synergistic application of multiple analytical techniques. NMR and FT-IR spectroscopy are essential for structural confirmation, while chromatographic methods like HPLC and GC-MS are crucial for accurate purity assessment and impurity profiling. By implementing the robust analytical workflows outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical chemical intermediate, thereby fostering greater confidence in their scientific outcomes.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Ethoxy-2,4-difluorobenzaldehyde
This guide presents an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Ethoxy-2,4-difluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. By juxtaposing its spectral data with structurally related analogues—2,4-difluorobenzaldehyde and 3-ethoxybenzaldehyde—we provide a comprehensive framework for its structural elucidation. This document is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular characterization.
The Foundational Role of NMR in Structural Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules. The technique operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency, or "chemical shift" (δ), is exquisitely sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecular framework.
Furthermore, the interaction between the spins of neighboring nuclei, known as spin-spin coupling, causes signals to split into distinct patterns (multiplets). The magnitude of this splitting, the coupling constant (J), provides critical information about the connectivity and spatial relationship between atoms. For fluorinated compounds like this compound, the presence of the ¹⁹F nucleus (also spin I=½) introduces additional, predictable couplings to both ¹H and ¹³C nuclei, which are indispensable for definitive structural assignment.[1]
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The integrity of NMR data is contingent upon meticulous sample preparation and a well-defined acquisition methodology. The following protocol ensures the acquisition of high-quality, reproducible spectra suitable for detailed analysis.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Materials:
-
This compound (≥98% purity)[2]
-
Deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
High-quality 5 mm NMR tubes.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean vial.
-
Transfer: Transfer the solution to an NMR tube using a Pasteur pipette.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of ~16 ppm, acquisition time of ~3-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow from sample preparation to spectral analysis.
Detailed Spectral Interpretation of this compound
The structural assignment of this compound is achieved by a systematic analysis of its ¹H and ¹³C NMR spectra. The presence of two different halogen atoms (fluorine) and an ethoxy group on the benzaldehyde scaffold creates a distinct and informative set of signals.
Molecular Structure and Atom Numbering
Caption: Structure of this compound.
¹H NMR Spectrum Analysis
The proton NMR spectrum is characterized by four distinct regions corresponding to the aldehyde, aromatic, and ethoxy group protons.
-
Aldehyde Proton (H-1): This proton is expected to appear significantly downfield (~10.3 ppm) due to the strong deshielding effect of the carbonyl group and the adjacent fluorine atom at C-2. It should appear as a triplet due to coupling with the two aromatic protons H-5 and H-6, though long-range coupling to the fluorine at F-2 might introduce further fine splitting.
-
Aromatic Protons (H-5, H-6): The aromatic region will display two signals.
-
H-6: This proton is ortho to the electron-withdrawing aldehyde group and is coupled to H-5 and the fluorine at F-4. It is expected to resonate at approximately 7.9 ppm. The signal should be a doublet of doublets (dd) due to coupling with H-5 and F-4.
-
H-5: This proton is coupled to H-6 and the fluorine at F-4. It is expected to be further upfield, around 7.0 ppm, due to the influence of the ortho-ethoxy group. The signal should appear as a triplet or a complex multiplet due to multiple couplings.
-
-
Ethoxy Group Protons (-OCH₂CH₃):
-
Methylene Protons (H-a): The -OCH₂- protons are adjacent to the oxygen atom and will appear around 4.2 ppm. The signal will be a quartet due to coupling with the three methyl protons (H-b).
-
Methyl Protons (H-b): The terminal -CH₃ protons are the most shielded, resonating at approximately 1.5 ppm. They will appear as a triplet due to coupling with the two methylene protons (H-a).
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals. The C-F couplings are particularly diagnostic.
-
Carbonyl Carbon (C-1): The aldehyde carbonyl carbon is the most deshielded, appearing around 186 ppm. It will likely exhibit a small doublet splitting due to two-bond coupling with F-2.
-
Aromatic Carbons (C-2 to C-6):
-
C-2 and C-4: These carbons are directly bonded to fluorine and will show large one-bond C-F coupling constants (¹JCF ≈ 250 Hz). They are expected around 165-170 ppm.
-
C-3: This carbon, bonded to the ethoxy group, will be found around 150 ppm.
-
C-1', C-5, C-6: These carbons will show smaller two- or three-bond C-F couplings and will appear in the 105-135 ppm range. C-6 will be the most downfield of this group due to its proximity to the aldehyde.
-
-
Ethoxy Group Carbons (-OCH₂CH₃):
-
Methylene Carbon (C-a): The -OCH₂- carbon will resonate around 65 ppm.
-
Methyl Carbon (C-b): The terminal -CH₃ carbon will be the most shielded, appearing at approximately 14 ppm.
-
A Comparative Analysis with Structural Analogues
Understanding the spectrum of this compound is greatly enhanced by comparing it to simpler, related molecules. The electronic effects of the ethoxy and fluoro substituents are additive and can be systematically analyzed.
| Compound | Proton | δ (ppm) | Multiplicity | J (Hz) | Carbon | δ (ppm) | J (Hz) |
| 2,4-Difluorobenzaldehyde [3] | CHO | 10.28 | s | - | C=O | 185.6 | - |
| H-6 | 7.91 | td | 8.3, 6.5 | C-4, C-2 | 167.3 | d, ¹JCF=260 | |
| H-5 | 7.00 | m | - | C-6 | 130.7 | dd, ³JCF=10 | |
| H-3 | 6.91 | ddd | 10.8, 8.6, 2.4 | C-1 | 121.1 | dd, ²JCF=14 | |
| C-5 | 112.6 | dd, ²JCF=22 | |||||
| C-3 | 104.8 | t, ²JCF=26 | |||||
| 3-Ethoxybenzaldehyde [4] | CHO | ~9.95 | s | - | C=O | ~192 | - |
| H-2, H-6 | ~7.45 | m | - | C-3 | ~159 | - | |
| H-4 | ~7.40 | m | - | C-1 | ~137 | - | |
| H-5 | ~7.15 | m | - | C-5, C-6 | ~129, ~123 | - | |
| OCH₂ | ~4.10 | q | 7.0 | C-2, C-4 | ~115, ~113 | - | |
| CH₃ | ~1.45 | t | 7.0 | OCH₂ | ~63 | - | |
| CH₃ | ~15 | - | |||||
| This compound | CHO | ~10.3 | t | ~2.0 | C=O | ~186 | d, ²JCF |
| (Predicted/Interpreted) | H-6 | ~7.9 | dd | ~8.5, ~6.5 | C-2, C-4 | ~168 | d, ¹JCF |
| H-5 | ~7.0 | t | ~8.5 | C-3 | ~150 | dd, ²JCF, ³JCF | |
| OCH₂ | ~4.2 | q | 7.0 | C-1 | ~120 | dd | |
| CH₃ | ~1.5 | t | 7.0 | C-6 | ~131 | dd | |
| C-5 | ~110 | dd | |||||
| OCH₂ | ~65 | - | |||||
| CH₃ | ~14 | - |
Analysis of Substituent Effects:
-
Fluorine Atoms: The two fluorine atoms in 2,4-difluorobenzaldehyde exert a strong electron-withdrawing effect, deshielding the aromatic protons and carbons.[3] Their most notable impact is the large ¹JCF coupling constants observed in the ¹³C NMR spectrum, which are definitive for identifying carbons directly attached to fluorine.
-
Ethoxy Group: The ethoxy group in 3-ethoxybenzaldehyde is electron-donating, causing a general shielding (upfield shift) of the aromatic protons, particularly those ortho and para to it.[4]
-
Combined Effect: In this compound, these effects are combined. The chemical shifts of H-5 and H-6 are very similar to those in 2,4-difluorobenzaldehyde, indicating that the powerful influence of the fluorine atoms and the aldehyde group dominates the electronic environment of the aromatic ring. The ethoxy group's primary spectral signature remains its characteristic quartet and triplet in the ¹H NMR and the two distinct signals in the upfield region of the ¹³C NMR spectrum.
Conclusion
The comprehensive NMR analysis of this compound is a quintessential example of modern structural elucidation. By carefully interpreting chemical shifts, multiplicities, and, most critically, the heteronuclear coupling constants (¹H-¹⁹F and ¹³C-¹⁹F), an unambiguous assignment of its structure is possible. The comparative analysis with non-fluorinated and non-alkoxylated analogues provides a clear, rational framework for understanding the additive nature of substituent effects on NMR spectra. This guide serves as a robust reference for scientists engaged in the synthesis and characterization of complex aromatic building blocks.
References
A Senior Application Scientist's Guide to the Mass Spectrometry and Fragmentation of 3-Ethoxy-2,4-difluorobenzaldehyde
For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not just the molecular weight but also a veritable fingerprint of a compound through its fragmentation pattern. This guide offers an in-depth exploration of the mass spectral behavior of 3-Ethoxy-2,4-difluorobenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science.
This document moves beyond a simple recitation of data. It is designed to provide a deep, mechanistic understanding of why this compound fragments in a specific manner under electron ionization (EI) conditions. By comparing its fragmentation with that of structurally related analogs, we will illuminate the electronic and steric influences of its substituent groups. This guide is structured to be a self-validating resource, grounding its assertions in established principles of mass spectrometry and supported by authoritative references.
The Structural Landscape and Its Implications for Mass Spectrometry
This compound (C₉H₈F₂O₂) possesses a molecular weight of 186.16 g/mol .[1] Its structure, featuring a benzaldehyde core with two fluorine atoms and an ethoxy group, presents several key features that dictate its fragmentation behavior:
-
The Aldehyde Group: A primary site for initial ionization and subsequent fragmentation.
-
The Aromatic Ring: A stable entity that can stabilize adjacent charges.
-
The Ethoxy Group: An ether linkage susceptible to specific cleavage events and rearrangements.
-
The Fluorine Atoms: Electronegative halogens that influence the electronic environment of the aromatic ring and can be involved in specific fragmentation pathways.
Under electron ionization, a high-energy electron collides with the molecule, ejecting an electron to form a molecular ion (M⁺˙). The stability of this molecular ion and its subsequent fragmentation pathways are influenced by the interplay of these functional groups.
Predicted Fragmentation Pathways of this compound
Alpha-Cleavage at the Aldehyde
A characteristic fragmentation for aromatic aldehydes is the loss of a hydrogen radical from the aldehyde group, leading to a stable acylium ion ([M-H]⁺).[2][3][5][6] This is a common pathway for benzaldehyde and its derivatives.
Another key alpha-cleavage event involves the loss of the entire formyl group (•CHO), resulting in a difluoroethoxyphenyl cation.[5][6]
Fragmentation of the Ethoxy Group
The ethoxy group offers several fragmentation routes. A prominent pathway for aromatic ethers is the cleavage of the alkyl-oxygen bond.[4][7] In this case, the loss of an ethyl radical (•CH₂CH₃) would lead to a difluorophenoxide-like cation.
A particularly important fragmentation for ethers with at least a two-carbon chain is the McLafferty rearrangement.[8][9][10][11][12] This involves the transfer of a gamma-hydrogen to the oxygen atom through a six-membered transition state, followed by the elimination of a neutral alkene (ethene in this case). This rearrangement is a hallmark of many carbonyl and ether-containing compounds.[8][9][10][11][12][13][14]
Loss of the Ethoxy Group and Subsequent Fragmentations
Cleavage of the aryl-oxygen bond can lead to the loss of the entire ethoxy group as a radical (•OCH₂CH₃). The resulting difluorobenzoyl cation can then undergo further fragmentation, such as the loss of carbon monoxide (CO), a common fragmentation pathway for acylium ions.[2][6]
The interplay of these fragmentation pathways is visually summarized in the following diagram:
References
- 1. chemscene.com [chemscene.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. GCMS Section 6.13 [people.whitman.edu]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Comparative reactivity of 3-Ethoxy-2,4-difluorobenzaldehyde versus other substituted benzaldehydes
Introduction: The Nuanced Reactivity of Substituted Benzaldehydes
Substituted benzaldehydes are cornerstone building blocks in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and specialty materials. The reactivity of the aldehyde functional group is exquisitely sensitive to the nature and position of substituents on the aromatic ring. These substituents modulate the molecule's electronic properties and steric environment, thereby dictating its behavior in chemical transformations.
This guide provides an in-depth comparative analysis of 3-Ethoxy-2,4-difluorobenzaldehyde , a highly functionalized reagent, against a spectrum of other substituted benzaldehydes. We will dissect the interplay of electronic and steric effects that govern its reactivity, supported by representative experimental data and detailed protocols for key reactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and strategically employ substituted benzaldehydes in their synthetic endeavors.
Pillar 1: Understanding the Electronic and Steric Landscape
The reactivity of the carbonyl carbon in benzaldehydes is the focal point for nucleophilic attack. Its electrophilicity is a delicate balance of two primary factors:
-
Inductive Effects (-I/+I): This is the through-bond polarization caused by the electronegativity of substituents. Electron-withdrawing groups (EWGs) like fluorine and nitro groups exert a -I effect, pulling electron density from the ring and increasing the partial positive charge on the carbonyl carbon, thus enhancing reactivity towards nucleophiles.[1]
-
Resonance Effects (-R/+R): This is the delocalization of electrons through the π-system. Electron-donating groups (EDGs) like alkoxy (e.g., ethoxy) and amino groups exert a +R effect, pushing electron density into the ring and decreasing the electrophilicity of the carbonyl carbon.[1] Conversely, groups like nitro (-NO₂) withdraw electrons via resonance (-R effect).
-
Steric Hindrance: Substituents at the ortho positions (C2, C6) can physically obstruct the approach of a nucleophile to the carbonyl carbon.[2] This steric impediment can significantly increase the activation energy of a reaction, overriding favorable electronic effects.[2][3]
Dissecting this compound
This molecule presents a fascinating case study where these effects are in competition:
-
Fluorine Atoms (at C2 and C4): As highly electronegative atoms, they exert a powerful electron-withdrawing inductive effect (-I), which strongly increases the electrophilicity of the aldehyde.[4]
-
Ethoxy Group (at C3): The oxygen atom possesses lone pairs that can be donated into the ring via resonance (+R effect), which would decrease electrophilicity. Simultaneously, oxygen's electronegativity exerts a weaker inductive pull (-I effect).[5]
-
Ortho-Fluorine (at C2): This substituent introduces significant steric hindrance around the reaction center.
The net reactivity of this compound is therefore a product of the dominant electron-withdrawing character of the two fluorine atoms, potentially tempered by the steric bulk of the ortho-fluorine.
Caption: Competing electronic and steric effects in the target molecule.
Pillar 2: Comparative Reactivity in Key Transformations
To contextualize the reactivity of this compound, we compare its expected performance in nucleophilic addition reactions against benzaldehydes with varying substituents. The following data is representative and illustrates the trends derived from fundamental chemical principles.
Nucleophilic Addition: The Knoevenagel Condensation
The Knoevenagel condensation, involving the reaction of an aldehyde with an active methylene compound like malononitrile, is highly sensitive to the electrophilicity of the carbonyl carbon.[2]
Table 1: Comparative Performance in Knoevenagel Condensation
| Compound | Substituents | Key Effects | Expected Reaction Time (h) | Expected Yield (%) |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | 4-OCH₃ | Strong +R (Donating) | 8 | 70 |
| Benzaldehyde | None | Baseline | 5 | 85 |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strong -I, -R (Withdrawing) | 1 | 95 |
| This compound | 3-OEt, 2,4-di-F | Very Strong -I, Steric Hindrance | 2 | 90 |
| 2,4-Difluorobenzaldehyde | 2,4-di-F | Very Strong -I, Steric Hindrance | 2 | 92[4] |
Analysis: The powerful electron-withdrawing nature of the two fluorine atoms in this compound renders its carbonyl carbon highly electrophilic, leading to a rapid reaction and high yield, comparable to 2,4-difluorobenzaldehyde and significantly faster than benzaldehydes with electron-donating or no substituents.[4][6] The steric hindrance from the ortho-fluorine appears to be a minor factor in this specific transformation.
Oxidation and Reduction
-
Oxidation: The oxidation of substituted benzaldehydes to benzoic acids is influenced by the electron density of the aromatic ring.[6] Electron-donating groups facilitate oxidation, while electron-withdrawing groups can retard it, depending on the oxidant. In a kinetic study of the oxidation of 3-Ethoxy-4-hydroxybenzaldehyde with potassium permanganate, the reaction was found to be first order with respect to the substrate, oxidant, and acid catalyst.[7] We can extrapolate that the strong -I effects in this compound would likely make it more resistant to oxidation compared to electron-rich benzaldehydes.
-
Reduction: The reduction of the aldehyde to an alcohol, for example with sodium borohydride (NaBH₄), is a nucleophilic addition of a hydride ion.[8] The reaction rate is again dependent on the electrophilicity of the carbonyl carbon. Therefore, benzaldehydes with electron-withdrawing groups, including our target molecule, are expected to undergo reduction more readily than their electron-rich counterparts.[9]
Pillar 3: Validated Experimental Protocols & Workflows
To obtain reliable comparative data, standardized experimental protocols are essential.[2] The following sections provide detailed methodologies for key comparative experiments.
Experimental Workflow for Kinetic Analysis
A robust method for comparing reaction rates involves monitoring the reaction's progress using UV-Vis spectrophotometry under pseudo-first-order conditions.[6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds. The effects of steric conformation on the electronic spectra of conjugated systems - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solved Provide the mechanism of the reduction | Chegg.com [chegg.com]
- 9. Solved Step 1: Reduction of 3-Ethoxy-4-Hydroxybenzaldehyde | Chegg.com [chegg.com]
A Comparative Guide to the Bioactivity of 3-Ethoxy-2,4-difluorobenzaldehyde Derivatives
Introduction: The Therapeutic Potential of Substituted Benzaldehydes
Benzaldehyde and its derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The reactivity of the aldehyde functional group, coupled with the ability to introduce various substituents onto the aromatic ring, allows for the fine-tuning of their pharmacological profiles. Among these, fluorinated and alkoxy-substituted benzaldehydes have emerged as particularly promising scaffolds in the design of novel therapeutic agents. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeation, while alkoxy groups can modulate electronic properties and hydrogen bonding potential.[1][2][3]
This guide provides a comprehensive, comparative analysis of the potential biological activities of derivatives of 3-Ethoxy-2,4-difluorobenzaldehyde. While direct experimental data for this specific class of derivatives is not extensively available in the current literature, this guide will synthesize existing data on structurally related compounds to provide a predictive comparison of their potential efficacy in key therapeutic areas: anticancer, antimicrobial, and enzyme inhibitory activities. This information is intended to guide researchers, scientists, and drug development professionals in the rational design and evaluation of novel therapeutic candidates based on this promising chemical scaffold.
Comparative Analysis of Biological Activity
The introduction of ethoxy and difluoro substituents on the benzaldehyde ring is anticipated to confer unique biological properties. The two fluorine atoms at positions 2 and 4 are strong electron-withdrawing groups, which can significantly influence the reactivity of the aldehyde and the overall electronic character of the molecule.[3] The ethoxy group at position 3, being an electron-donating group through resonance, can modulate this effect. This intricate electronic interplay is expected to be a key determinant of the biological activity of derivatives such as Schiff bases, hydrazones, and oximes synthesized from this core.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Substituted benzaldehydes and their derivatives, particularly Schiff bases and hydrazones, have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[4][5][6] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7]
Predicted Anticancer Potential of this compound Derivatives:
Based on structure-activity relationships of analogous compounds, derivatives of this compound are hypothesized to exhibit potent anticancer activity. The fluorination pattern is known to enhance the lipophilicity and cellular uptake of drug candidates.[2][8] Furthermore, the aldehyde functional group can readily react with primary amines to form Schiff bases, which are a well-established class of anticancer agents.[9][10][11][12][13]
Comparative Anticancer Activity of Structurally Related Benzaldehyde Derivatives
| Derivative Class | Target Cancer Cell Line | Reported IC50 (µM) | Mechanism of Action | Reference |
| Fluorinated Benzaldehyde Analogs | A-549 (Lung), HeLa (Cervical) | 29.12 - 40.42 (nM for a potent derivative) | Inhibition of cancer cell growth | [4][6] |
| Salicylaldehyde Benzoylhydrazones | Leukemic cell lines | Low micro- to nanomolar | Potential cAbl kinase inhibition | [5] |
| Benzaldehyde-Derived Thiosemicarbazones | Various cancer cell lines | Varies | Ribonucleotide reductase inhibition, Apoptosis induction | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[14][15][16][17] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[14][15]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., A-549, HeLa)
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[14]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
Visualization of the MTT Assay Workflow
Caption: Workflow of the MTT assay for cytotoxicity screening.
Potential Signaling Pathway: Induction of Apoptosis
Many anticancer agents derived from benzaldehydes exert their effect by inducing programmed cell death, or apoptosis. A key pathway involved is the intrinsic (mitochondrial) pathway.
Caption: Simplified intrinsic apoptosis signaling pathway.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents. Benzaldehyde derivatives, including those with fluorine and ethoxy substitutions, have shown promising activity against a range of bacteria and fungi.[18][19][20][21] The mechanism of action is often associated with the disruption of cellular antioxidation systems or inhibition of essential microbial enzymes.[21]
Predicted Antimicrobial Potential of this compound Derivatives:
The presence of fluorine atoms in the molecular structure is known to enhance antimicrobial activity.[19] Schiff bases derived from fluorinated benzaldehydes have demonstrated significant antibacterial effects.[22] Therefore, derivatives of this compound are expected to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Comparative Antimicrobial Activity of Structurally Related Benzaldehyde Derivatives
| Derivative Class | Target Microorganism(s) | Reported Activity (MIC) | Reference(s) |
| Fluorinated Benzaldehyde Schiff Bases | E. coli, S. aureus, P. aeruginosa | 3.31 - 3.81 µM | [22] |
| Fluorinated Benzimidazole Derivatives | Gram-positive and Gram-negative bacteria, Fungi | 7.81 - 31.25 µg/mL | [19] |
| Redox-active Benzaldehydes | Aspergillus species | Varies (mM range) | [21] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[23][24][25][26][27]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound derivatives (dissolved in a suitable solvent)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[7]
-
Incubation: Incubate the plate at 37°C for 16-20 hours for bacteria.[24]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][24][25]
Visualization of the Broth Microdilution Workflow
Caption: Workflow for MIC determination by broth microdilution.
Enzyme Inhibition: A Targeted Approach to Disease
The specific substitution pattern of this compound suggests that its derivatives could be potent and selective enzyme inhibitors. Fluorinated compounds are known to act as inhibitors for a variety of enzymes, including proteases and kinases, often through the formation of stable transition-state analogs.[1][28][29][30]
Predicted Enzyme Inhibitory Potential:
The electron-withdrawing nature of the fluorine atoms can make the carbonyl carbon of the aldehyde more electrophilic, facilitating covalent interactions with nucleophilic residues in an enzyme's active site.[3] Derivatives of 2,4-difluorobenzaldehyde have been shown to inhibit botulinum neurotoxin type A (BoNT/A) light chain.[31] It is plausible that derivatives of this compound could exhibit inhibitory activity against a range of enzymes, depending on the nature of the derivatizing moiety.
Comparative Enzyme Inhibition by Structurally Related Compounds
| Compound Class | Target Enzyme | Reported Inhibition (IC50/Ki) | Reference(s) |
| 2,4-Difluorobenzaldehyde | Botulinum neurotoxin type A (BoNT/A) light chain | IC50 = 4.9 µM | [31] |
| Trifluoromethyl Ketones | Acetylcholinesterase | Ki = 5.0 x 10⁻⁷ M for a related compound | [28] |
| Fluorinated Ketones | Serine Proteases | Form stable hemiacetal adducts | [30] |
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound derivatives is yet to be established, a comparative analysis of structurally analogous compounds provides a strong rationale for their investigation as potential therapeutic agents. The unique combination of ethoxy and difluoro substituents on the benzaldehyde core presents a promising scaffold for the development of novel anticancer, antimicrobial, and enzyme-inhibiting compounds.
Future research should focus on the synthesis of a library of derivatives from this compound, including Schiff bases, hydrazones, and oximes. Subsequent in-vitro screening using the standardized protocols outlined in this guide will be crucial to validate their predicted biological activities. Further mechanistic studies will then be necessary to elucidate their modes of action and identify specific molecular targets. The insights gained from such investigations will be invaluable for the rational design of next-generation therapeutics.
References
- 1. rroij.com [rroij.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis of New Schiff Bases Complex from 2-((3-Ethoxy-4-Hydroxybenzylidene) Amino) Benzoic Acid: Characterization and Evaluation of the Physicochemical Properties, Biological Activities and SEM Study | Scientific Research Journal of Engineering and Computer Sciences [iarconsortium.org]
- 10. Synthesis and characterization of Novel Schiff bases and evaluation of Corrosion inhibitors and biological activity | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Synthesis¸ Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-Amino Benzoic acid and its Transition Metal Complexes | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT Assay [protocols.io]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. acgpubs.org [acgpubs.org]
- 20. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria | MDPI [mdpi.com]
- 21. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Harran University: INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS [acikerisim.harran.edu.tr:8080]
- 23. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 24. Broth microdilution - Wikipedia [en.wikipedia.org]
- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 27. rr-asia.woah.org [rr-asia.woah.org]
- 28. Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scilit.com [scilit.com]
- 30. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 31. 2,4-Difluorobenzaldehyde | TargetMol [targetmol.com]
A Researcher's Guide to the Spectroscopic Validation of 3-Ethoxy-2,4-difluorobenzaldehyde
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and specialized reagents is a cornerstone of scientific rigor. 3-Ethoxy-2,4-difluorobenzaldehyde, a key building block in the development of various therapeutic agents, presents a unique spectroscopic profile owing to its distinct substitution pattern. This guide provides an in-depth validation framework for this compound, offering a comparative analysis with structurally related alternatives and the supporting experimental and theoretical data necessary for confident structural elucidation.
The Imperative of Spectroscopic Validation
The journey from a chemical's synthesis to its application is paved with analytical checkpoints. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are not merely characterization tools; they are the bedrock of structural validation. For a molecule like this compound, where the interplay of an activating ethoxy group and two deactivating fluorine atoms governs its reactivity and potential biological activity, precise spectroscopic assignment is paramount. This guide is structured to walk researchers through the process of validating its structure, interpreting its spectral data in context, and understanding the subtle yet significant differences that set it apart from its chemical cousins.
Structural and Spectroscopic Overview
The molecular structure of this compound dictates a specific set of expected spectroscopic signals. The presence of an aldehyde, an ethoxy group, and a difluoro-substituted aromatic ring gives rise to a characteristic fingerprint in its ¹H NMR, ¹³C NMR, and mass spectra.
Caption: Structure of this compound.
Comparative Spectroscopic Analysis
To truly understand the spectroscopic features of this compound, a comparison with simpler, related molecules is invaluable. We will consider 2,4-difluorobenzaldehyde and 3-ethoxybenzaldehyde as our primary comparators.
¹H NMR Spectroscopy
The ¹H NMR spectrum is often the first and most informative piece of data for organic chemists. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide a wealth of structural information.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Compound | Proton | Expected/Observed Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CHO | ~10.3 | s | - |
| Ar-H | ~7.8 | t | ~8.0 | |
| Ar-H | ~7.1 | t | ~8.0 | |
| -OCH₂CH₃ | ~4.2 | q | ~7.0 | |
| -OCH₂CH₃ | ~1.5 | t | ~7.0 | |
| 2,4-Difluorobenzaldehyde [1] | -CHO | 10.34 | s | - |
| Ar-H | 7.95-7.85 | m | - | |
| Ar-H | 7.20-7.10 | m | - | |
| Ar-H | 7.05-6.95 | m | - | |
| 3-Ethoxybenzaldehyde [2] | -CHO | 9.98 | s | - |
| Ar-H | 7.5-7.4 | m | - | |
| Ar-H | 7.2-7.1 | m | - | |
| -OCH₂CH₃ | 4.11 | q | 7.0 | |
| -OCH₂CH₃ | 1.44 | t | 7.0 |
Analysis:
-
Aldehyde Proton (-CHO): The aldehyde proton in all three compounds is significantly deshielded, appearing far downfield around 10 ppm. This is a characteristic feature of aldehydes.
-
Aromatic Protons (Ar-H): The substitution pattern dramatically influences the aromatic region. In this compound, we expect two aromatic protons, each appearing as a triplet due to coupling with the adjacent fluorine atoms and the other aromatic proton. The electron-donating ethoxy group will shield these protons relative to 2,4-difluorobenzaldehyde.
-
Ethoxy Group (-OCH₂CH₃): The ethoxy group gives a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of coupling with each other. The chemical shift of the methylene protons is around 4 ppm due to the deshielding effect of the adjacent oxygen atom.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)
| Compound | Carbon | Expected/Observed Chemical Shift (ppm) |
| This compound | -CHO | ~188 (d) |
| Ar-C (quaternary) | ~160 (dd), ~155 (dd), ~140 (dd) | |
| Ar-CH | ~125 (d), ~115 (d) | |
| -OCH₂CH₃ | ~65 | |
| -OCH₂CH₃ | ~14 | |
| 2,4-Difluorobenzaldehyde [1] | -CHO | 185.5 |
| Ar-C (quaternary) | 167.8 (dd), 165.1 (dd), 120.3 (d) | |
| Ar-CH | 133.2 (d), 113.0 (d), 105.7 (t) | |
| 3-Ethoxybenzaldehyde [2] | -CHO | 192.3 |
| Ar-C (quaternary) | 159.6, 137.8 | |
| Ar-CH | 129.8, 124.0, 121.2, 115.0 | |
| -OCH₂CH₃ | 63.7 | |
| -OCH₂CH₃ | 14.7 |
Analysis:
-
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is highly deshielded, appearing around 190 ppm. In the fluorine-containing compounds, this signal will be split due to coupling with the fluorine atoms.
-
Aromatic Carbons: The carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The other aromatic carbons will also exhibit smaller couplings. The ethoxy group's electron-donating nature will influence the chemical shifts of the aromatic carbons it is attached to.
-
Ethoxy Group Carbons: The chemical shifts of the ethoxy group carbons are consistent across different molecules.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected Key Fragments (m/z) |
| This compound | C₉H₈F₂O₂ | 186.16 | 186 (M+), 157 (M+-CHO), 129 (M+-CHO, -C₂H₄) |
| 2,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 142 (M+), 141 (M+-H), 113 (M+-CHO) |
| 3-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | 150 (M+), 121 (M+-CHO), 93 (M+-CHO, -C₂H₄)[3] |
Analysis:
The molecular ion peak (M+) in the mass spectrum is a critical piece of data for confirming the molecular weight. The fragmentation pattern can provide further structural clues. For this compound, the loss of the aldehyde group (-CHO) and subsequent loss of ethene from the ethoxy group are expected to be prominent fragmentation pathways.
Experimental Protocols for Validation
To ensure the integrity of the spectroscopic data, standardized experimental protocols must be followed.
NMR Sample Preparation and Acquisition
Caption: Workflow for NMR data acquisition and processing.
Key Causality in Experimental Choices:
-
Deuterated Solvent: A deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.
-
TMS: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile, and its protons resonate at a high field, away from most organic signals.
-
Shimming: Shimming the magnetic field is crucial for achieving high resolution and sharp peaks, which is essential for accurate coupling constant measurements.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule.
-
Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.
A Self-Validating System of Trustworthiness
The trustworthiness of spectroscopic data relies on a self-validating system where different pieces of information corroborate each other.
References
Comparative analysis of different synthetic routes to 3-Ethoxy-2,4-difluorobenzaldehyde
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Significance of 3-Ethoxy-2,4-difluorobenzaldehyde in Medicinal Chemistry
This compound is a key building block in the synthesis of various pharmaceutical compounds. The strategic placement of the ethoxy and difluoro substituents on the benzaldehyde scaffold imparts unique physicochemical properties to the molecule, influencing its reactivity and the biological activity of its derivatives. The difluoro substitution pattern is known to enhance metabolic stability and binding affinity, while the ethoxy group can modulate lipophilicity and solubility. Consequently, robust and efficient synthetic routes to this intermediate are of paramount importance for the timely and cost-effective development of novel therapeutics.
This guide provides a comparative analysis of two primary and well-established synthetic strategies for the preparation of this compound: the Vilsmeier-Haack formylation and directed ortho-lithiation of the key intermediate, 1-ethoxy-2,4-difluorobenzene. While specific comparative data for this target molecule is not extensively documented in publicly available literature, this guide will leverage established chemical principles and analogous transformations to provide a detailed, logical comparison of these routes.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Vilsmeier-Haack Formylation | Route 2: Directed ortho-Lithiation |
| Starting Material | 1-Ethoxy-2,4-difluorobenzene | 1-Ethoxy-2,4-difluorobenzene |
| Key Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi), N,N-Dimethylformamide (DMF) |
| Reaction Temperature | Typically 0 °C to moderate heating (e.g., 60-80 °C) | Cryogenic temperatures (typically -78 °C) |
| Key Advantages | Milder conditions, uses common and less hazardous reagents. | High regioselectivity, often leading to cleaner reactions. |
| Key Disadvantages | The Vilsmeier-Haack reagent is a potent electrophile and may not be suitable for substrates with sensitive functional groups. | Requires strictly anhydrous conditions and cryogenic temperatures; organolithium reagents are pyrophoric. |
| Typical Yields (Illustrative) | Good to excellent (70-90% for analogous substrates) | Good to excellent (75-95% for analogous substrates) |
Foundational Precursor Synthesis: 1-Ethoxy-2,4-difluorobenzene
Both primary routes to this compound commence with the precursor 1-ethoxy-2,4-difluorobenzene. This intermediate is readily prepared from the commercially available 2,4-difluorophenol via a Williamson ether synthesis.
Experimental Protocol: Synthesis of 1-Ethoxy-2,4-difluorobenzene
-
To a solution of 2,4-difluorophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), is added a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Ethyl iodide (EtI, 1.2 eq) or diethyl sulfate ((Et)₂SO₄, 1.2 eq) is added to the reaction mixture.
-
The reaction is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent such as ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo to afford the crude product.
-
Purification by vacuum distillation or column chromatography on silica gel yields pure 1-ethoxy-2,4-difluorobenzene.
Route 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile.[4][5] The electron-donating ethoxy group in 1-ethoxy-2,4-difluorobenzene activates the aromatic ring towards electrophilic substitution, directing the formylation to the ortho position.
Causality Behind Experimental Choices
-
Choice of Reagents: POCl₃ is a common and effective activating agent for DMF, leading to the formation of the electrophilic chloroiminium salt (Vilsmeier reagent).
-
Solvent: DMF often serves as both a reagent and a solvent. In cases where a co-solvent is needed, chlorinated solvents like dichloromethane or 1,2-dichloroethane are typically used.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is usually performed at 0 °C to control the reaction rate. The subsequent formylation step may require gentle heating to proceed at a reasonable rate.
-
Aqueous Workup: The intermediate iminium salt is hydrolyzed to the final aldehyde product upon the addition of water.
Experimental Protocol (Illustrative)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF, 3.0 eq) is cooled to 0 °C in an ice bath.
-
Phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
A solution of 1-ethoxy-2,4-difluorobenzene (1.0 eq) in a minimal amount of anhydrous DMF or a suitable solvent is then added dropwise to the Vilsmeier reagent.
-
The reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice with vigorous stirring.
-
The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or vacuum distillation to afford this compound.
Route 2: Directed ortho-Lithiation
Directed ortho-lithiation is a powerful and highly regioselective method for the functionalization of aromatic rings.[6] The ethoxy group in 1-ethoxy-2,4-difluorobenzene can act as a directing group, facilitating the deprotonation of the adjacent ortho position by a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically DMF, to yield the desired aldehyde.
Causality Behind Experimental Choices
-
Choice of Base: n-Butyllithium or s-butyllithium are commonly used strong bases capable of deprotonating the aromatic ring ortho to the directing ethoxy group.
-
Cryogenic Temperatures: The reaction is performed at -78 °C to prevent side reactions, such as the degradation of the organolithium intermediate and to ensure high regioselectivity.
-
Anhydrous Conditions: Organolithium reagents are highly reactive towards protic sources, including water. Therefore, the reaction must be carried out under strictly anhydrous and inert conditions (e.g., under nitrogen or argon atmosphere).
-
Formylating Agent: DMF is an effective and readily available electrophile for quenching the aryllithium intermediate.
Experimental Protocol (Illustrative)
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), a solution of 1-ethoxy-2,4-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
The solution is stirred at -78 °C for 1-2 hours to ensure the complete formation of the ortho-lithiated intermediate.
-
Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Visualizing the Synthetic Pathways
References
- 1. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 2. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. chemscene.com [chemscene.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Development and Validation of Analytical Methods for 3-Ethoxy-2,4-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of intermediates is as critical as that of the final active pharmaceutical ingredient (API). 3-Ethoxy-2,4-difluorobenzaldehyde, a key building block in the synthesis of various novel therapeutic agents, demands robust analytical methods to ensure its purity, stability, and overall quality. This guide provides an in-depth, comparative analysis of analytical methodologies for this compound, grounded in established scientific principles and regulatory expectations.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide will not only detail a validated High-Performance Liquid Chromatography (HPLC) method but also compare it with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC), providing the data and rationale necessary for informed method selection.
The Central Role of Chromatography in Quality Control
Chromatographic techniques are fundamental to the quality control of organic compounds, offering high-resolution separation for both identification and quantification of the primary compound and any potential impurities[2]. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability[2]. For a substituted benzaldehyde like this compound, both HPLC and GC can be considered, each with distinct advantages.
Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for this compound[2]. A reversed-phase method is typically the most effective approach.
Causality Behind Experimental Choices
The selection of a reversed-phase HPLC method is a deliberate choice driven by the molecular characteristics of this compound. The compound's aromatic nature and moderate polarity allow for strong retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is ideal due to the presence of the chromophoric benzaldehyde ring system.
Detailed Experimental Protocol: HPLC-UV
Objective: To develop and validate a precise, accurate, and robust HPLC-UV method for the quantification of this compound and the detection of related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (Gradient elution)
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-10 min: 30% to 70% Acetonitrile
-
10-12 min: 70% Acetonitrile
-
12-13 min: 70% to 30% Acetonitrile
-
13-15 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Method Validation: A Self-Validating System
Analytical method validation is a documented process that demonstrates the suitability of an analytical method for its intended purpose[3][4]. The validation of the proposed HPLC-UV method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validation parameters[5][6][7].
Validation Parameters and Acceptance Criteria
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | The peak for this compound should be pure and well-resolved from any impurities or degradation products. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery of 98.0% to 102.0% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are varied slightly. |
Comparative Analysis: HPLC vs. GC-MS vs. UPLC
While HPLC-UV is a robust and reliable choice, alternative techniques may offer advantages depending on the specific analytical needs.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent technique for the analysis of volatile and thermally stable compounds[2]. For benzaldehyde and its derivatives, GC-FID (Flame Ionization Detection) is a common method for quantitative analysis[8]. Coupling GC with a Mass Spectrometer (MS) provides the added benefit of structural confirmation of the analyte and any impurities[9].
Applicability to this compound: This compound is likely sufficiently volatile and thermally stable for GC analysis.
Potential Advantages:
-
High Sensitivity: GC-MS can offer very high sensitivity, often reaching picogram to femtogram levels[2].
-
Impurity Identification: The mass spectrometer provides structural information, which is invaluable for identifying unknown impurities.
-
Residual Solvent Analysis: GC is the gold standard for the analysis of residual solvents.
Potential Disadvantages:
-
Thermal Degradation: There is a risk of thermal degradation in the injector or column, which would require careful method development.
-
Derivatization: For less volatile related substances, derivatization might be necessary, adding a step to the sample preparation[2].
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes columns with sub-2 µm particle sizes, operating at higher pressures than conventional HPLC[10][11]. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity[10][12][13].
Applicability to this compound: A validated HPLC method can often be transferred to a UPLC system with minimal modification, leading to substantial improvements in performance.
Potential Advantages:
-
Increased Throughput: Analysis times can be reduced from 15-20 minutes on an HPLC to 3-10 minutes on a UPLC, dramatically increasing sample throughput[13].
-
Improved Resolution: The higher efficiency of UPLC columns leads to sharper peaks and better separation of closely eluting impurities[14].
-
Reduced Solvent Consumption: Shorter run times and lower flow rates can lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option[11][14].
Potential Disadvantages:
-
Higher Initial Cost: UPLC systems are generally more expensive than HPLC systems[10].
-
System Robustness: The high operating pressures require more robust instrumentation and can be more susceptible to blockages if samples are not meticulously filtered.
Quantitative Data Summary and Comparison
| Parameter | HPLC-UV | GC-MS | UPLC-UV |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase[2]. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase[2]. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase with sub-2 µm particles[11]. |
| Applicability | Suitable for non-volatile and thermally labile compounds[2]. | Ideal for volatile and thermally stable compounds[2]. | Suitable for a wide range of compounds, offering higher throughput than HPLC[10]. |
| Typical Run Time | 15-20 minutes | 10-30 minutes | 3-10 minutes[13] |
| Resolution | Excellent | Excellent | Superior to HPLC[14] |
| Sensitivity | High (ng to pg level) | Very high (pg to fg level)[2] | Higher than HPLC[12] |
| Common Impurities Detected | Starting materials, by-products, degradation products | Residual solvents, volatile impurities | Similar to HPLC, but with better resolution of trace impurities |
| Sample Derivatization | Generally not required | May be necessary for non-volatile impurities[2] | Generally not required |
Conclusion
The development and validation of a robust analytical method are crucial for ensuring the quality of this compound. A reversed-phase HPLC-UV method stands out as a versatile and reliable primary choice, well-supported by established validation guidelines from regulatory bodies like the ICH.
For laboratories requiring higher throughput and improved resolution, transitioning to a UPLC method is a logical and highly beneficial step. GC-MS serves as a powerful complementary technique, particularly for the identification of unknown volatile impurities and for routine monitoring of residual solvents. The ultimate choice of analytical methodology will depend on the specific requirements of the analysis, including the need for speed, sensitivity, and structural elucidation, as well as available resources. By employing a well-validated method, researchers and drug development professionals can have high confidence in the quality of this critical pharmaceutical intermediate.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 11. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 14. niito.kz [niito.kz]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Ethoxy-2,4-difluorobenzaldehyde
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed protocol for the safe disposal of 3-Ethoxy-2,4-difluorobenzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety principles for handling halogenated aromatic aldehydes.
Understanding the Hazard Profile
The core principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to be in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] Adherence to proper PPE is the first line of defense against accidental exposure.
| Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[1][7] |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes are required to protect the skin.[6][7] |
| Respiratory Protection | For situations with inadequate ventilation or during a large spill cleanup, a NIOSH-approved respirator may be necessary.[1] |
Step-by-Step Disposal Protocol
This protocol is designed for small quantities of this compound typically found in a research laboratory setting.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound."[6] It is also good practice to list the approximate quantity.
-
Segregation: This waste stream should be kept separate from other chemical wastes to avoid unintended reactions. Specifically, do not mix it with incompatible materials such as strong oxidizing agents or strong bases.[2][3] Halogenated waste should be collected separately from non-halogenated waste, as this can affect the disposal method and cost.[5][8]
Step 2: Handling and Transfer
-
Controlled Environment: All transfers of the chemical waste into the designated container should be performed within a chemical fume hood to minimize inhalation exposure.[6]
-
Avoid Spills: Use a funnel when transferring liquid waste to prevent spills. If a spill occurs, it should be cleaned up immediately following the spill response protocol outlined below.
-
Container Closure: The waste container must be kept securely closed at all times, except when adding waste.[4][9] This prevents the release of vapors into the laboratory environment.
Step 3: Storage Pending Disposal
-
Storage Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.[4][6]
-
Accumulation Time: Adhere to your institution's and local regulations regarding the maximum amount of time hazardous waste can be stored in the laboratory before it is collected for disposal.
Step 4: Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[10][11]
-
Incineration: The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[1] This ensures the complete destruction of the compound and the safe neutralization of the resulting hydrogen fluoride.[12]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert, non-combustible material such as vermiculite or sand.
-
Carefully scoop the absorbent material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
If the spill is flammable, eliminate all sources of ignition.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance. Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][13]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. wcu.edu [wcu.edu]
- 7. csub.edu [csub.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. pfw.edu [pfw.edu]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. epa.gov [epa.gov]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
